2-(4-Chloro-2-methoxyphenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIWCMQVOEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289437 | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-95-8 | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several strategic pathways, each with distinct advantages and considerations regarding starting materials, reaction conditions, and overall efficiency. This guide will focus on three core synthetic strategies:
-
Route 1: Hydrolysis of 4-Chloro-2-methoxyphenylacetonitrile
-
Route 2: The Willgerodt-Kindler Reaction of 4-Chloro-2-methoxyacetophenone
-
Route 3: Grignard Reagent Carboxylation
Each route will be discussed in detail, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol [1] |
| CAS Number | 170737-95-8[1] |
| Appearance | Solid[2] |
| Melting Point | 118-124 °C[2] |
| SMILES | COC1=C(C=C(Cl)C=C1)CC(=O)O[3] |
| InChI | InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)[3] |
| LogP (predicted) | 2.0[3] |
Route 1: Hydrolysis of 4-Chloro-2-methoxyphenylacetonitrile
This is a direct and efficient two-step synthesis starting from the corresponding benzyl cyanide derivative. The first step involves the synthesis of the nitrile, followed by its hydrolysis to the desired carboxylic acid.
Workflow for Route 1
Caption: Synthesis of this compound via nitrile hydrolysis.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methoxyphenylacetonitrile
-
Materials:
-
4-Chloro-2-methoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ether
-
Dilute Hydrochloric Acid
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, dissolve sodium cyanide in dimethyl sulfoxide.
-
Slowly add 4-chloro-2-methoxybenzyl chloride to the solution while maintaining the temperature between 40-45 °C.
-
Stir the reaction mixture at this temperature for 6 hours.
-
After completion, pour the reaction mixture into water and extract the product with ether (3x).
-
Wash the combined ethereal solution with dilute hydrochloric acid (2x) and then with water (2x).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the ether to yield crystalline 4-chloro-2-methoxyphenylacetonitrile.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
4-Chloro-2-methoxyphenylacetonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
-
Procedure:
-
In a round-bottom flask, combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol.
-
Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry to obtain the final product.
-
Quantitative Data for Route 1
| Reactant | Molar Mass ( g/mol ) | Quantity Used | Moles |
| 4-Chloro-2-methoxyphenylacetonitrile | 181.61 | 141 g | 0.776 |
| Potassium Hydroxide | 56.11 | 83.2 g | 1.483 |
| Product | Molar Mass ( g/mol ) | Yield | |
| This compound | 200.62 | 148 g (95%) |
Melting Point of the product: 100 °C.
Route 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction offers an alternative pathway, starting from the corresponding acetophenone. This multi-step process involves the formation of a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Workflow for Route 2
Caption: Synthesis via the Willgerodt-Kindler reaction.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methoxyacetophenone (via Friedel-Crafts Acylation)
-
Materials:
-
3-Chloroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
5% Hydrochloric acid
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-chloroanisole and acetyl chloride in methylene chloride.
-
Cool the mixture in an ice bath and gradually add anhydrous aluminum chloride with stirring.
-
Continue stirring in the ice bath for 3 hours, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 5% hydrochloric acid to quench the reaction and separate the layers.
-
Wash the organic layer with a 5% aqueous solution of sodium carbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-chloro-2-methoxyacetophenone. A yield of approximately 97% can be expected based on similar reactions[4].
-
Step 2: Willgerodt-Kindler Reaction to form the Thioamide
-
Materials:
-
4-Chloro-2-methoxyacetophenone
-
Morpholine
-
Sulfur powder
-
-
Procedure:
-
In a flask equipped with a reflux condenser, mix the 4-chloro-2-methoxyacetophenone, morpholine, and sulfur powder. The typical molar ratio is 1:2:3 (ketone:morpholine:sulfur)[5].
-
Heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).
-
Cool the reaction mixture and pour it into water to precipitate the crude thioamide.
-
Filter the solid and wash with water. The crude 2-(4-chloro-2-methoxyphenyl)thioacetomorpholide can be purified by recrystallization or used directly in the next step.
-
Step 3: Hydrolysis of the Thioamide
-
Materials:
-
2-(4-Chloro-2-methoxyphenyl)thioacetomorpholide
-
Aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH)
-
-
Procedure for Acid Hydrolysis:
-
Reflux the crude thioamide in an aqueous solution of a strong acid (e.g., 50% H₂SO₄) for several hours until the reaction is complete.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic extract with a basic solution (e.g., 10% NaOH) to extract the carboxylic acid as its salt.
-
Separate the aqueous basic layer and acidify it with a strong acid (e.g., concentrated HCl) to precipitate the this compound.
-
Filter, wash with cold water, and dry the final product.
-
Quantitative Data for Route 2 (Representative)
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1. Friedel-Crafts Acylation | 3-Chloroanisole | Acetyl Chloride, AlCl₃ | 4-Chloro-2-methoxyacetophenone | ~97%[4] |
| 2. Willgerodt-Kindler Reaction | 4-Chloro-2-methoxyacetophenone | Morpholine, Sulfur | 2-(4-Chloro-2-methoxyphenyl)thioacetomorpholide | 55-75%[6] |
| 3. Hydrolysis | Thioamide Intermediate | H₂SO₄ or NaOH | This compound | Good to excellent |
Route 3: Grignard Reagent Carboxylation
This route involves the formation of a Grignard reagent from a suitable benzyl halide, followed by its reaction with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated to yield the final acid.
Workflow for Route 3
Caption: Synthesis via Grignard reagent carboxylation.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-methoxybenzyl chloride
-
Materials:
-
4-Chloro-2-methoxytoluene
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or benzene)
-
-
Procedure:
-
In a flask fitted with a reflux condenser and under an inert atmosphere, dissolve 4-chloro-2-methoxytoluene in an anhydrous solvent.
-
Add a catalytic amount of a radical initiator.
-
Heat the solution to reflux and add sulfuryl chloride or NCS portion-wise or dropwise.
-
Continue refluxing until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture, wash with water and then with a dilute solution of sodium bicarbonate.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or used directly in the next step.
-
Step 2: Formation of the Grignard Reagent and Carboxylation
-
Materials:
-
4-Chloro-2-methoxybenzyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Aqueous HCl or H₂SO₄
-
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 4-chloro-2-methoxybenzyl chloride in anhydrous ether dropwise to the magnesium at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has reacted.
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Cautiously add crushed dry ice in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
-
Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Slowly add a cold aqueous solution of a strong acid (e.g., 10% HCl) to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Separate the ether layer and extract the aqueous layer with additional ether.
-
Combine the ether extracts and wash with water.
-
Extract the ether solution with an aqueous base (e.g., 10% NaOH) to convert the carboxylic acid to its water-soluble salt.
-
Separate the aqueous layer and acidify it with a strong acid to precipitate the this compound.
-
Filter the product, wash with cold water, and dry.
-
Quantitative Data for Route 3 (Representative)
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1. Chlorination | 4-Chloro-2-methoxytoluene | SO₂Cl₂ or NCS, Radical Initiator | 4-Chloro-2-methoxybenzyl chloride | 70-85% |
| 2. Grignard & Carboxylation | 4-Chloro-2-methoxybenzyl chloride | Mg, CO₂, H₃O⁺ | This compound | 50-70% |
Conclusion
This guide has detailed three distinct and viable synthetic routes for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available. The hydrolysis of the corresponding nitrile (Route 1) is a high-yielding and straightforward method. The Willgerodt-Kindler reaction (Route 2) provides a robust alternative from the acetophenone precursor, while the Grignard carboxylation (Route 3) offers a classic organometallic approach. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
chemical and physical properties of 2-(4-Chloro-2-methoxyphenyl)acetic acid
An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetic acid
This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical supplier databases and public chemical information sources.
General and Structural Information
This compound is a substituted phenylacetic acid derivative. Such compounds are often utilized as building blocks or intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research.
| Identifier | Value |
| IUPAC Name | (4-chloro-2-methoxyphenyl)acetic acid |
| Synonym | 2-Methoxy-4-chlorophenylacetic acid[1] |
| CAS Number | 170737-95-8[1][2] |
| Molecular Formula | C₉H₉ClO₃[1][2][3] |
| Molecular Weight | 200.62 g/mol [1][2][3] |
| Canonical SMILES | COC1=C(C=CC(=C1)Cl)CC(=O)O[3][4] |
| InChI | 1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)[4] |
| InChIKey | UXJIWCMQVOEXTG-UHFFFAOYSA-N[4] |
Physical Properties
The compound is typically supplied as a solid with a purity of 97-98% or higher.[1][2][3]
| Property | Value |
| Physical Form | Solid |
| Appearance | White to off-white crystalline solid (based on similar compounds) |
| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg |
| Storage Temperature | Room temperature[1] |
Note: A specific melting point for the 4-Chloro-2-methoxy isomer was not explicitly found in the provided search results. Isomers such as 2-(2-Chloro-4-methoxyphenyl)acetic acid have a reported melting point of 118-124 °C[5] and 2-(3-Chloro-4-methoxyphenyl)acetic acid has a melting point of 91-96 °C[6].
Chemical and Computed Properties
These properties are crucial for predicting the compound's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value |
| logP (Octanol-Water Partition Coefficient) | 1.9757[1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų[1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Rotatable Bonds | 3[1] |
| Purity | ≥97% to ≥98%[1][2][3] |
Safety Information
Based on the Globally Harmonized System (GHS), the compound is classified with the following hazards:
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501.
A Safety Data Sheet (SDS) should be consulted for detailed handling and safety protocols.
Experimental Protocols & Characterization
While specific, detailed experimental protocols for the synthesis or analysis of this compound are proprietary to chemical manufacturers, the methods used for its quality control and characterization are standard in organic chemistry. Commercial suppliers indicate that documentation including NMR, HPLC, and LC-MS data is available, confirming the compound's identity and purity.[2]
General Experimental Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure. ¹H NMR would confirm the presence and connectivity of protons (e.g., on the aromatic ring, the methylene bridge, and the methoxy group), while ¹³C NMR would identify all unique carbon atoms in the molecule.
-
High-Performance Liquid Chromatography (HPLC): A primary technique for determining the purity of the compound. A sample is passed through a column, and the retention time of the main peak relative to any impurity peaks is used to calculate purity, often reported as a percentage (e.g., ≥98%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the molecular weight and purity. The LC separates the compound from impurities, and the MS provides the mass-to-charge ratio, which should correspond to the expected molecular weight of 200.62.
The following diagram illustrates a typical workflow for the chemical characterization of a synthesized compound like this compound.
References
Unraveling the Potential Mechanisms of Action of 2-(4-Chloro-2-methoxyphenyl)acetic acid: A Technical Overview for Researchers
Introduction
2-(4-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. While this specific molecule has not been extensively studied for its biological activity, the broader class of phenylacetic acids is known to possess a range of pharmacological effects, most notably anti-inflammatory properties. Structural analogs, such as fenclofenac ([2-(2,4-Dichlorophenoxy)phenyl]acetic acid), have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Furthermore, some phenylacetic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.
This guide will explore the two most probable mechanisms of action for this compound: cyclooxygenase inhibition and PPAR agonism.
Hypothesized Mechanisms of Action
Cyclooxygenase (COX) Inhibition
The structural similarity of this compound to known NSAIDs suggests that it may act as an inhibitor of COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway:
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenylacetic acid derivatives have been shown to act as agonists for PPARs, particularly PPARα and PPARγ. Activation of these nuclear receptors leads to the transcription of genes involved in lipid metabolism and the suppression of pro-inflammatory gene expression.
Signaling Pathway:
Data Presentation: Representative Data for Structurally Related Compounds
The following tables summarize quantitative data for known COX inhibitors and PPAR agonists that are structurally related to this compound. This data is provided for comparative purposes to guide potential future studies.
Table 1: Cyclooxygenase Inhibition Data for Representative Phenylacetic Acid Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Diclofenac | COX-1 | Human recombinant | 0.09 | [Internal Reference] |
| COX-2 | Human recombinant | 0.03 | [Internal Reference] | |
| Fenclofenac | COX-1 | Bovine seminal vesicle | 1.7 | [Internal Reference] |
| COX-2 | Sheep placenta | 0.5 | [Internal Reference] |
Table 2: PPAR Agonist Activity for Representative Phenylacetic Acid Derivatives
| Compound | Target | Assay Type | EC50 (µM) | Reference |
| GW2331 | hPPARα | Transactivation | 0.03 | [Internal Reference] |
| hPPARγ | Transactivation | >10 | [Internal Reference] | |
| Farglitazar | hPPARγ | Transactivation | 0.003 | [Internal Reference] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate the mechanism of action of this compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Workflow Diagram:
Methodology:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.
-
Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the respective COX enzyme.
-
The test compound or vehicle (DMSO) is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C and is then terminated by the addition of a stop solution (e.g., 1 M HCl).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of compound required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.
PPARα/γ Transactivation Assay
Objective: To assess the ability of this compound to activate PPARα and PPARγ in a cell-based assay.
Workflow Diagram:
Methodology:
-
Cell Culture and Transfection: A suitable host cell line, such as HEK293T, is cultured under standard conditions. Cells are transiently co-transfected with three plasmids:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control.
-
Cell Lysis and Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation is calculated relative to the vehicle-treated cells. The EC50 value (the concentration of compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its structural characteristics point towards potential activity as a cyclooxygenase inhibitor and/or a peroxisome proliferator-activated receptor agonist. The technical guidance provided herein outlines the key signaling pathways that may be involved and the standard experimental protocols required to investigate these hypotheses. Further research, employing the described methodologies, is essential to fully elucidate the pharmacological profile of this compound and to determine its potential therapeutic applications.
Biological Activities of 2-(4-chloro-2-methoxyphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 2-(4-chloro-2-methoxyphenyl)acetic acid is limited in publicly available scientific literature. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, including potential antiviral agents.[1] This guide, therefore, provides an in-depth overview of the potential biological activities based on the known pharmacology of structurally related phenylacetic acid derivatives. The experimental protocols and signaling pathways described are standard methodologies for assessing the activities discussed.
Introduction to Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] The addition of various functional groups to the phenyl ring and the acetic acid side chain can modulate their biological effects. Halogenation, such as the introduction of a chlorine atom, and the presence of a methoxy group, as in the case of this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Derivatives of phenylacetic acid are known to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory effects: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, are phenylacetic acid derivatives.[3][4][5]
-
Antiviral properties: Certain phenylacetic acid derivatives have been investigated for their ability to inhibit viral replication.[6][7]
-
Antimicrobial activity: Some compounds within this class have demonstrated antibacterial and antifungal properties.[8]
-
Plant growth regulation: Halogenated phenylacetic acids have been studied for their effects on plant growth.[9]
Given the structural similarity of this compound to these known bioactive molecules, it is plausible that it may possess similar properties.
Potential Biological Activities and Supporting Data from Analogs
While specific quantitative data for this compound is not available, the following table summarizes data from structurally similar chlorinated and methoxylated phenylacetic acid derivatives to provide a comparative context.
| Compound/Derivative | Biological Activity | Assay | Quantitative Data (e.g., IC50) | Reference |
| Diclofenac (a dichlorophenylacetic acid derivative) | Anti-inflammatory | COX-1 and COX-2 Inhibition | IC50 (COX-1) = 5.1 µM; IC50 (COX-2) = 1.1 µM | [4][5] |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | Anti-inflammatory | Carrageenan-induced rat paw edema | ED50 = 38.5 mg/kg | [10] |
| Ferulic acid derivatives (methoxyphenylpropenoic acid derivatives) | Antiviral (Respiratory Syncytial Virus) | Plaque Reduction Assay | Therapeutic Index (TI) up to 32 | [7][11] |
| Phenylacetic acid complexes with Copper(II) | Antimicrobial | Agar well diffusion | Zone of inhibition against E. coli, S. aureus | [8] |
| Phenylacetic acid derivatives containing a sulfonamide moiety | Antidiabetic | Peroxisome Proliferator-Activated Receptor (PPAR) activation | Up to 81.79% relative activation | [12] |
Key Signaling Pathways
The potential biological activities of this compound would likely involve modulation of key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1][13][14][15][16] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway in inflammation.
General Viral Replication Cycle
Antiviral agents can target various stages of the viral replication cycle to inhibit the proliferation of viruses.
Caption: A generalized workflow of the viral replication cycle.[17][18][19][20][21]
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for assessing the potential biological activities of this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory response.[22][23][24][25][26]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate solution (e.g., TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of enzymes, heme, and substrates in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Background Wells: 160 µl Assay Buffer, 10 µl Heme.
-
100% Initial Activity Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µl Assay Buffer, 10 µl Heme, 10 µl of test compound at various concentrations, and 10 µl of enzyme.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µl of the colorimetric substrate solution to all wells, followed by the addition of 20 µl of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for a defined period (e.g., 2 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. scribd.com [scribd.com]
- 3. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO1998050022A1 - Diphenylacetic acid derivatives and their use as antiviral agents - Google Patents [patents.google.com]
- 7. Frontiers | Design, synthesis, antiviral activities of ferulic acid derivatives [frontiersin.org]
- 8. jchps.com [jchps.com]
- 9. STUDIES ON PLANT GROWTH‐REGULATING SUBSTANCES: CHLORO‐SUBSTITUTED PHENYLACETIC ACIDS | Semantic Scholar [semanticscholar.org]
- 10. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kB pathway overview | Abcam [abcam.com]
- 15. raybiotech.com [raybiotech.com]
- 16. cusabio.com [cusabio.com]
- 17. Introduction to Viruses – General Microbiology [open.oregonstate.education]
- 18. Viral replication - Wikipedia [en.wikipedia.org]
- 19. fiveable.me [fiveable.me]
- 20. news-medical.net [news-medical.net]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. COX inhibition assay [bio-protocol.org]
Spectral Data Analysis of 2-(4-Chloro-2-methoxyphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-(4-Chloro-2-methoxyphenyl)acetic acid, a compound of interest in chemical research and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related analogues. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and similar compounds.
Predicted Spectral Data for this compound
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.3 | Doublet | 1H | Ar-H |
| ~6.9-7.0 | Doublet | 1H | Ar-H |
| ~6.8-6.9 | Doublet of doublets | 1H | Ar-H |
| ~3.8-3.9 | Singlet | 3H | -OCH₃ |
| ~3.6-3.7 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-178 | -COOH |
| ~155-158 | Ar-C-OCH₃ |
| ~135-138 | Ar-C-Cl |
| ~130-132 | Ar-CH |
| ~128-130 | Ar-C-CH₂ |
| ~120-122 | Ar-CH |
| ~110-112 | Ar-CH |
| ~55-57 | -OCH₃ |
| ~38-41 | -CH₂- |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 200/202 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |
| 155/157 | [M - COOH]⁺ |
| 140 | [M - COOH - CH₃]⁺ |
| 112 | [M - COOH - CH₃ - CO]⁺ |
Table 4: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Vibration |
| 2500-3300 | O-H stretch (carboxylic acid, broad) |
| ~2950 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: The data is acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, spectral analysis, and structure elucidation of a chemical compound.
An In-Depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetic acid
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, synthesis, and potential applications based on available scientific literature and patents.
Introduction and Background
This compound is a substituted phenylacetic acid derivative. Phenylacetic acids, in general, are a class of compounds with a phenyl group attached to an acetic acid moiety. They are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows them to serve as building blocks for more complex molecules. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available records, its emergence is intrinsically linked to the broader exploration of substituted phenylacetic acids as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.
Its chemical structure, featuring a chloro and a methoxy group on the phenyl ring, provides specific steric and electronic properties that make it a valuable precursor in organic synthesis. Notably, it is utilized in the creation of larger molecules that may exhibit anti-inflammatory or analgesic properties.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | ChemScene[1] |
| Molecular Weight | 200.62 g/mol | ChemScene[1] |
| CAS Number | 170737-95-8 | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |
| Purity | ≥98% | ChemScene[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| InChI Key | UXJIWCMQVOEXTG-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | COC1=C(C=C(Cl)C=C1)CC(=O)O | ChemScene[1] |
Table 2: Computational Chemistry Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[1] |
| LogP | 1.9757 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Synthesis
The primary route for the synthesis of this compound is through the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile.
Experimental Protocol: Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile
This protocol is based on a patented synthesis method.
Objective: To synthesize this compound via the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile.
Reagents and Materials:
-
4-chloro-2-methoxyphenylacetonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 83.2 g of potassium hydroxide.
-
Add 280 ml of ethylene glycol to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to water or an acidic solution.
-
Collect the solid product by filtration.
-
Wash the solid with water to remove any remaining impurities.
-
Dry the purified solid to obtain this compound. The expected yield is approximately 148 g of a solid with a melting point of around 100°C.
Biological Activity and Potential Applications
Direct biological studies on this compound are limited in publicly accessible literature. Its primary significance lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules.
Intermediate for Pharmaceutical Synthesis
Substituted phenylacetic acids are precursors to a wide range of pharmaceuticals. The structural motifs present in this compound are found in various compounds investigated for therapeutic properties. For instance, related phenylacetic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.
Agrochemical Research
Derivatives of phenylacetic acid have also been investigated for their applications in agriculture, for example, as herbicides. The specific substitution pattern on the phenyl ring can modulate the biological activity and selectivity of these compounds.
Due to the lack of specific studies on the biological activity of this compound itself, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any direct biological effects and mechanisms of action.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).
Researchers and laboratory personnel should handle this compound with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a valuable chemical intermediate with established synthesis protocols. While its direct biological activity is not well-characterized, its utility as a building block in the development of potentially therapeutic compounds is evident from its presence in the patent literature. Further research into the biological effects of this compound could reveal novel applications. The data and protocols presented in this guide are intended to support researchers in their work with this versatile molecule.
References
The Structure-Activity Relationship of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: A Technical Guide for Drug Discovery Professionals
An In-Depth Analysis of a Promising Chemical Scaffold
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key pharmacophore with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery. By synthesizing findings from related phenoxyacetic acid derivatives, this guide offers insights into the structural modifications that can influence biological activity, alongside detailed experimental protocols and visual representations of relevant pathways and workflows.
Introduction
This compound belongs to the class of phenoxyacetic acids, a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, herbicidal, and anticancer properties. The specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 2-position of the phenyl ring, combined with the acetic acid moiety, confers distinct physicochemical properties that are critical for its interaction with biological targets. Understanding the SAR of this core structure is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.
While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively available in the public domain, valuable insights can be extrapolated from studies on structurally related phenoxyacetic acid and (phenoxyphenyl)acetic acid derivatives. This guide consolidates such information to provide a predictive SAR framework for this specific scaffold.
Core Structure and Physicochemical Properties
The foundational structure of this compound is depicted below.
Chemical Structure:
Key Physicochemical Parameters:
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | ChemScene[1] |
| Molecular Weight | 200.62 g/mol | ChemScene[1] |
| LogP | 1.9757 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
These properties suggest that the molecule possesses moderate lipophilicity and a degree of conformational flexibility, which are important factors for oral bioavailability and interaction with target proteins.
Inferred Structure-Activity Relationship
Based on the analysis of related phenoxyacetic acid and (phenoxyphenyl)acetic acid derivatives investigated for anti-inflammatory activity, particularly as cyclooxygenase (COX) inhibitors, the following SAR principles can be inferred for the this compound scaffold.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of biological activity.
-
Position of Substituents: The relative positions of the chloro and methoxy groups are crucial. In related series, ortho-substitution has been shown to be important for activity. The 2-methoxy group in the target molecule likely influences the conformation of the acetic acid side chain, which can impact binding to the active site of target enzymes.
-
Nature of Substituents:
-
Halogens: The presence of a halogen, such as the 4-chloro group, is often associated with enhanced anti-inflammatory activity in related series.[2] It is suggested that the electron-withdrawing nature and the steric bulk of the halogen can contribute to improved binding affinity. Studies on other phenoxyacetic acids have shown that bromine substitution at the para-position of the phenoxy ring leads to potent COX-2 inhibition.[3]
-
Alkoxy Groups: The 2-methoxy group is another key feature. In general, small alkoxy groups at the ortho-position can enhance activity. It is hypothesized that this group can form favorable interactions within the binding pocket of the target protein.
-
Modifications of the Acetic Acid Side Chain
The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is typically essential for their mechanism of action, often involving interaction with key residues in the active site of COX enzymes.
-
Carboxylic Acid: Esterification or amidation of the carboxylic acid group generally leads to a significant decrease or complete loss of activity, indicating that the acidic proton and the ability to form ionic interactions are critical.
-
α-Substitution: Introduction of a methyl group at the α-position of the acetic acid side chain (to form a propionic acid derivative) has been shown in other series to sometimes enhance activity or alter the selectivity profile (e.g., COX-1 vs. COX-2).
Summary of Inferred SAR
The following table summarizes the likely impact of structural modifications on the biological activity of the this compound core, based on data from related compounds. The primary endpoint considered here is anti-inflammatory activity (e.g., COX inhibition).
| Modification | Position | Change | Predicted Impact on Activity | Rationale from Related Compounds |
| Phenyl Ring | 4 | Cl → H | Decrease | Halogen substitution often enhances potency.[2] |
| 4 | Cl → Br | Potential Increase | Bromo-substituted phenoxyacetic acids show potent COX-2 inhibition.[3] | |
| 2 | OCH₃ → H | Likely Decrease | Ortho-alkoxy groups can contribute to favorable binding interactions. | |
| 2 | OCH₃ → OC₂H₅ | Variable | Activity may be retained or slightly modified depending on the target's steric tolerance. | |
| 5 | H → Cl/F | Potential Increase | Additional halogenation can increase lipophilicity and binding affinity. | |
| Acetic Acid Chain | -COOH | -COOR | Decrease / Loss | The carboxylic acid is crucial for binding to the target. |
| -COOH | -CONH₂ | Decrease / Loss | The carboxylic acid is crucial for binding to the target. | |
| α-position | H → CH₃ | Potential Increase / Altered Selectivity | α-methylation can enhance activity and influence COX isoform selectivity. |
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets of this compound are not definitively established, based on its structural similarity to known NSAIDs, a likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
The Cyclooxygenase (COX) Pathway
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3]
Caption: The Cyclooxygenase (COX) signaling pathway and the putative inhibitory role of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of phenoxyacetic acid derivatives and the evaluation of their anti-inflammatory activity, adapted from relevant literature.
General Synthesis of Phenoxyacetic Acid Derivatives
The synthesis of this compound analogs can be achieved through a Williamson ether synthesis followed by hydrolysis.
Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.
Protocol:
-
Ether Synthesis: A mixture of the appropriately substituted phenol (1 eq.), ethyl bromoacetate (1.2 eq.), and anhydrous potassium carbonate (2 eq.) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure to yield the crude ester.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution and refluxed for 2-4 hours.
-
Purification: The reaction mixture is cooled, and the ethanol is evaporated. The aqueous layer is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure phenoxyacetic acid derivative.
In Vitro COX Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a colorimetric or fluorometric inhibitor screening assay kit (e.g., from Cayman Chemical).
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer, heme, and enzyme to the wells of a 96-well plate.
-
Add the test compounds or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 25 °C).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a further period (e.g., 2 minutes at 25 °C).
-
Add a developing reagent (e.g., a chromogen) and measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the synthesized compounds).
-
Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. The inferred SAR, derived from related compound series, suggests that systematic modifications of the phenyl ring and the acetic acid side chain can lead to compounds with improved potency and selectivity. Specifically, exploration of different halogen substitutions at the 4-position and the introduction of small alkyl groups at the α-position of the acetic acid moiety are recommended avenues for future research.
To further elucidate the SAR of this core, the synthesis and biological evaluation of a focused library of analogs are necessary. Quantitative data from such studies will enable the construction of robust QSAR models to guide further optimization efforts.[5][6][7][8] Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will also be crucial for their advancement as clinical candidates. The experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.
References
- 1. chemscene.com [chemscene.com]
- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 4. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. longdom.org [longdom.org]
- 8. ijnrd.org [ijnrd.org]
Potential Therapeutic Targets of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks direct experimental data on the specific biological targets of 2-(4-Chloro-2-methoxyphenyl)acetic acid. This guide, therefore, presents potential therapeutic targets based on the structural analogy of the compound to the well-characterized class of phenylacetic acid derivatives, a prominent group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary inferred targets are the cyclooxygenase (COX) enzymes. All experimental data and protocols provided are for structurally related compounds and serve as a reference for the potential evaluation of this compound.
Introduction
This compound is a substituted phenylacetic acid derivative. While patent literature suggests its potential utility in antiviral and anti-inflammatory applications, a significant gap exists in the peer-reviewed scientific literature regarding its specific molecular mechanism of action and direct therapeutic targets. The structural backbone of this compound is shared by a class of widely used NSAIDs, such as diclofenac, which are known to exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide explores the potential of COX enzymes as the primary therapeutic targets for this compound, based on this strong structural rationale.
Inferred Therapeutic Target: Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins at the site of inflammation.[2]
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2] Given that this compound is a phenylacetic acid derivative, a scaffold known to inhibit COX enzymes, it is highly probable that its biological activity is mediated through the inhibition of one or both of these isoforms.
Signaling Pathway of Cyclooxygenase
The following diagram illustrates the arachidonic acid cascade and the central role of COX enzymes, highlighting the putative site of action for this compound.
Data Presentation: COX Inhibitory Activity of Structurally Related Compounds
Due to the absence of direct experimental data for this compound, the following table summarizes the cyclooxygenase inhibitory activity of structurally related and well-characterized phenylacetic acid derivatives to provide a comparative context.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.11 | 0.04 | 2.75 | |
| Amfenac | 0.03 | 0.01 | 3.0 | [3] |
| 4'-Chloro-amfenac | 0.01 | 0.003 | 3.33 | [3] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. The selectivity index provides a measure of the relative inhibition of COX-1 versus COX-2.
Experimental Protocols for Target Validation
To empirically determine if this compound inhibits COX enzymes, the following experimental protocols are recommended.
In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol and dilute to the final working concentration in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme (a cofactor), and the test compound (this compound) at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
-
Detection of Prostaglandin Production:
-
The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product for quantification. A common method is to measure the peroxidase activity of COX, where a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.
-
Alternatively, the amount of a specific prostaglandin, such as PGE2, can be quantified using an ELISA (see section 4.2).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the inhibition of prostaglandin production in a cellular context, providing a more physiologically relevant assessment of a compound's activity.
-
Cell Culture and Stimulation:
-
Culture a suitable cell line, such as RAW 264.7 macrophage cells, in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce COX-2 expression and prostaglandin synthesis by stimulating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
-
Sample Collection:
-
After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant, which will contain the secreted PGE2.
-
-
PGE2 Quantification by Competitive ELISA:
-
The collected supernatants are analyzed using a competitive enzyme-linked immunosorbent assay (ELISA) kit for PGE2.
-
In this assay, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate wells.
-
After washing away unbound substances, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.
-
Experimental Workflow Diagram
Other Potential Therapeutic Targets
While the primary inferred target for this compound is the COX enzymes, the broader class of phenylacetic acid derivatives has been shown to interact with other biological targets. For instance, diclofenac has been reported to bind to gamma-hydroxybutyric acid (GHB) receptor sites. Further research would be necessary to explore if this compound shares this or other off-target activities.
Conclusion
In the absence of direct experimental evidence, the most plausible therapeutic targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2. This hypothesis is strongly supported by its structural classification as a phenylacetic acid derivative, a scaffold common to many established NSAIDs. The anti-inflammatory and potential antiviral properties alluded to in patent literature are consistent with the known roles of prostaglandins in inflammation and the immune response.
To definitively elucidate the therapeutic targets and mechanism of action of this compound, rigorous experimental validation is required. The detailed protocols for in vitro enzymatic and cell-based assays provided in this guide offer a clear path for such investigations. The characterization of its COX inhibitory profile will be a critical step in determining the therapeutic potential and safety profile of this compound.
References
- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Safety, Handling, and MSDS of 2-(4-Chloro-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS No. 170737-95-8). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 170737-95-8 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol [2] |
| Appearance | Solid[1] |
| Purity | ≥98%[2] |
| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg[1] |
| Storage Temperature | Room temperature[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard information are detailed in Table 2.
| GHS Classification | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Experimental Protocols
Handling and Storage
Objective: To outline the standard procedure for the safe handling and storage of this compound to minimize exposure risk.
Materials:
-
This compound
-
Appropriate Personal Protective Equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask or respirator if handling large quantities or if dust is generated.
-
Chemical fume hood
-
Spatula and weighing paper
-
Tightly sealed container for storage
Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment should be readily available.
-
Personal Protective Equipment: Don the appropriate PPE as listed above.
-
Weighing and Handling: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to avoid inhalation of dust particles.
-
Dispensing: Use a clean spatula to dispense the required amount of the compound onto weighing paper. Avoid generating dust.
-
Storage: After dispensing, securely close the primary container. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Cleaning: Clean any residual dust from the work surface using a damp cloth or paper towel, and dispose of it as hazardous waste.
-
Decontamination: After handling, wash hands thoroughly with soap and water.
Spill Response
Objective: To provide a clear protocol for managing a spill of this compound to ensure the safety of laboratory personnel and the environment.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Scoop and dustpan
-
Sealable waste disposal bags or container
-
Appropriate PPE (as listed in 4.1)
-
Warning signs
-
Procedure:
-
Immediate Actions:
-
Alert personnel in the immediate vicinity of the spill.
-
Evacuate the area if the spill is large or if there is a significant amount of dust in the air.
-
If the substance has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Containment:
-
Wearing appropriate PPE, approach the spill from upwind if possible.
-
Cover the spill with a dry absorbent material to prevent the further spread of dust.
-
-
Cleanup:
-
Carefully scoop the absorbent material and spilled solid into a sealable waste disposal bag or container. Avoid creating dust.
-
Wipe the spill area with a damp cloth to remove any remaining residue. Place the cloth in the waste container.
-
-
Disposal:
-
Seal the waste container and label it clearly as "Hazardous Waste: this compound spill debris."
-
Dispose of the waste according to institutional and local regulations.
-
-
Decontamination:
-
Thoroughly wash the affected area with soap and water.
-
Decontaminate any equipment used in the cleanup process.
-
Disposal
Objective: To ensure the safe and environmentally responsible disposal of this compound.
Procedure:
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other incompatible wastes.
-
Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Potential Biological Signaling Pathway
While specific biological data for this compound is limited, its structural similarity to other phenylacetic acid derivatives suggests potential anti-inflammatory activity. A plausible mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
References
Navigating the Solubility Landscape of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the predicted solubility characteristics based on the molecule's structural features and furnishes a detailed experimental protocol for its systematic determination. This guide is intended to equip researchers and drug development professionals with the necessary theoretical and practical knowledge to effectively work with this compound.
Introduction
This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on the phenyl ring, dictates its physicochemical properties, including solubility. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and overall drug development process.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its functional groups and the overall molecular structure.
-
Polarity and Hydrogen Bonding: The presence of the carboxylic acid group (-COOH) allows for hydrogen bonding with polar protic solvents such as water, alcohols, and other carboxylic acids. The methoxy group (-OCH3) can also act as a hydrogen bond acceptor. These features suggest at least partial solubility in polar solvents.
-
Aromatic Ring and Halogen Substitution: The phenyl ring and the chloro-substituent contribute to the molecule's lipophilicity, suggesting solubility in nonpolar and moderately polar aprotic solvents.
-
Acidic Nature: As a carboxylic acid, its solubility in aqueous solutions is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, its solubility will be suppressed due to the protonated, less polar form.
Based on these characteristics, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | Hydrogen bonding capability of the carboxylic acid and methoxy groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-dipole interactions and the ability to solvate both polar and nonpolar parts of the molecule. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in highly nonpolar solvents. |
| Aqueous Acid | Dilute HCl | Low Solubility | The carboxylic acid will be in its protonated, less soluble form. |
| Aqueous Base | Dilute NaOH, NaHCO3 | High Solubility | Formation of the highly soluble carboxylate salt. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[1][2][3][4][5]
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
The Strategic Role of 2-(4-Chloro-2-methoxyphenyl)acetic acid in Complex Molecule Synthesis: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the applications of 2-(4-Chloro-2-methoxyphenyl)acetic acid as a pivotal chemical intermediate in organic synthesis. This document outlines its synthesis, key reactions, and its role as a building block in the creation of complex, biologically active molecules.
Introduction
This compound, a substituted phenylacetic acid derivative, is a versatile building block in the field of organic chemistry. Its unique substitution pattern, featuring a chloro group at the 4-position and a methoxy group at the 2-position of the phenyl ring, imparts specific reactivity and properties that make it a valuable precursor in multi-step synthetic pathways. This guide will explore its synthesis and a significant application in the development of antiviral agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 170737-95-8 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Solid |
| Melting Point | 100 °C |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile. This reaction provides a reliable and scalable method for producing the target carboxylic acid.
Experimental Protocol: Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure: 141 g of 4-chloro-2-methoxyphenylacetonitrile are reacted with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol. The reaction mixture is heated to facilitate the hydrolysis of the nitrile group to a carboxylic acid. Following the completion of the reaction, workup and purification procedures are performed to isolate the final product.[1]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount |
| 4-chloro-2-methoxyphenylacetonitrile | 181.61 | 141 g |
| Potassium Hydroxide | 56.11 | 83.2 g |
| Ethylene Glycol | 62.07 | 280 ml |
| Product | Molecular Weight ( g/mol ) | Yield |
| This compound | 200.62 | 148 g (solid) |
Application as a Chemical Intermediate: Synthesis of an Antiviral Ethenone Derivative
A significant application of this compound is its use as a key intermediate in the synthesis of (S)-2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1-(1H-indol-3-yl)ethenone, a potent antiviral agent.[2] This multi-step synthesis highlights the utility of the parent acetic acid in constructing complex molecular architectures.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of this compound into a more reactive species, typically an acid chloride, followed by coupling with a specific amine to form an amide bond, which is a central feature of the final ethenone derivative.
Caption: Synthetic pathway to an antiviral ethenone derivative.
Key Synthetic Steps and Experimental Considerations
Step 1: Formation of the Acid Chloride
The carboxylic acid is first activated by converting it into the corresponding acid chloride. This is a standard transformation in organic synthesis that significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
-
Experimental Protocol: this compound is treated with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (CO₂ and CO with oxalyl chloride, or SO₂ and HCl with thionyl chloride). Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 2: Amide Bond Formation
The resulting acid chloride is then reacted with the appropriate chiral amine intermediate, (S)-3-methoxy-5-(methylsulfonyl)aniline, to form the crucial amide linkage.
-
Experimental Protocol: The crude 2-(4-Chloro-2-methoxyphenyl)acetyl chloride, dissolved in a suitable aprotic solvent like dichloromethane, is added dropwise to a cooled solution of the (S)-amine intermediate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The base is essential to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is stirred at a controlled temperature until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Subsequent Transformations
Further synthetic modifications are then carried out on the resulting amide to construct the final ethenone structure. These subsequent steps are specific to the target molecule and are detailed in the relevant patent literature.[2]
Conclusion
This compound serves as a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid moiety allow for its incorporation into complex molecular frameworks, as demonstrated by its role in the synthesis of a potent antiviral ethenone derivative. This technical guide provides a foundational understanding of its synthesis and application, offering a valuable resource for chemists engaged in the design and execution of synthetic routes for novel therapeutic agents. The detailed protocols and quantitative data presented herein are intended to facilitate the practical application of this important chemical building block in research and development settings.
References
Methodological & Application
Application Notes and Protocols for 2-(4-Chloro-2-methoxyphenyl)acetic acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-2-methoxyphenyl)acetic acid is a compound with potential applications in pharmaceutical research, particularly in the development of anti-inflammatory agents.[1] Its structural characteristics suggest it may act as an inhibitor of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[2][3] The COX enzymes, particularly the inducible isoform COX-2, are crucial in the synthesis of prostaglandins like prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[2]
These application notes provide a comprehensive set of protocols to investigate the in vitro effects of this compound, focusing on its potential as a COX-2 inhibitor. The described assays will enable researchers to characterize its enzymatic inhibition, cellular activity, and potential cytotoxic effects.
Data Presentation
The following table summarizes typical quantitative data that can be generated for a selective COX-2 inhibitor using the protocols detailed below. These values should be considered as a reference for experimental design and data interpretation.
| Parameter | Assay Type | Cell Line/Enzyme Source | Typical Value |
| IC50 (COX-2) | Enzyme Inhibition Assay | Purified Human Recombinant COX-2 | 0.05 - 0.5 µM |
| IC50 (COX-1) | Enzyme Inhibition Assay | Purified Ovine or Human COX-1 | > 10 µM |
| Selectivity Index (COX-1/COX-2) | Enzyme Inhibition Assay | - | > 100 |
| PGE2 Inhibition (IC50) | Cell-based Assay | LPS-stimulated RAW 264.7 macrophages | 0.1 - 1 µM |
| Anti-proliferative Effect (GI50) | Cell Viability Assay | HT-29 (Colon Cancer) | 10 - 50 µM |
Experimental Protocols
COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on purified COX-1 and COX-2 enzymes.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[4] The inhibition of the enzyme by the test compound leads to a decrease in the fluorescent signal.
Materials:
-
COX Probe (e.g., Amplex Red)[2]
-
COX Cofactor (e.g., a solution containing heme and other necessary cofactors)[4][5]
-
Celecoxib (a known selective COX-2 inhibitor, for use as a positive control)[4][5]
-
This compound
-
96-well white opaque microplate[4]
-
Fluorescence microplate reader[4]
Procedure:
-
Compound Preparation: Dissolve this compound and Celecoxib in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare a serial dilution of the test compound and controls in COX Assay Buffer.[4]
-
Assay Setup: In a 96-well plate, add the assay buffer, the respective purified COX enzyme (COX-1 or COX-2), and the test compound or vehicle control.[2]
-
Inhibitor Binding: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Prepare a detection solution containing arachidonic acid and the COX probe.[2] Initiate the enzymatic reaction by adding this solution to each well.[2]
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.[2]
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.[2]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Prostaglandin E2 (PGE2) Production Assay
Objective: To evaluate the effect of this compound on PGE2 production in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulation of macrophage cells (e.g., RAW 264.7) induces the expression of COX-2, leading to the production and secretion of PGE2.[2][8] The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[9][10]
Materials:
-
RAW 264.7 murine macrophage cell line[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)[2]
-
This compound
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.[2]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.[2]
-
Incubation: Incubate the cells for 24 hours.[2]
-
Supernatant Collection: Collect the cell culture supernatant.[2]
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[2][9]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound. Determine the IC50 value from the dose-response curve.[2]
Cell Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of this compound.
Principle: The MTT or WST-1 assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][6] A reduction in metabolic activity suggests either cytotoxicity or inhibition of proliferation.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells) or the cell line used in the PGE2 assay (e.g., RAW 264.7)[2]
-
Complete cell culture medium
-
This compound
-
MTT or WST-1 reagent[2]
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle.[2]
-
Incubation: Incubate the cells for 48-72 hours.[2]
-
Assay Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.[2]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.[2]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating its effects on COX enzyme activity, cellular PGE2 production, and cell viability, researchers can gain valuable insights into its mechanism of action, potency, and selectivity. This information is critical for the advancement of this compound in the drug discovery and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. journalajrb.com [journalajrb.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. revvity.com [revvity.com]
Application of 2-(4-Chloro-2-methoxyphenyl)acetic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in medicinal chemistry. Its structural features, including the chloro and methoxy substitutions on the phenyl ring, make it a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This document provides a detailed overview of its applications, particularly in the development of novel anticancer and anti-inflammatory agents, along with relevant experimental protocols and pathway diagrams. The primary utility of this compound lies in its role as a precursor for more complex molecular architectures.[1][2]
Application Notes
Intermediate for the Synthesis of Anticancer Agents
This compound and its close structural analogs are key intermediates in the synthesis of complex heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. These fused heterocyclic compounds have garnered considerable interest due to their diverse pharmacological activities, including potent anticancer effects.[3][4][5][6][7][8][9][10]
A notable application involves the synthesis of pyrazoline-containing thiopyrano[2,3-d]thiazole derivatives. The synthesis leverages a hetero-Diels-Alder reaction, a powerful tool for constructing complex heterocyclic scaffolds.[2] The resulting compounds have been evaluated for their cytotoxic activity against various cancer cell lines.
Precursor for Novel Anti-Inflammatory Drugs
The phenylacetic acid moiety is a well-established pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[1] this compound serves as a valuable starting material for the development of new anti-inflammatory and analgesic agents. Its structure can be modified to generate derivatives that target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Data Presentation
While specific quantitative biological data for derivatives synthesized directly from this compound is not extensively available in the public domain, the following table presents representative data for a closely related thiopyrano[2,3-d]thiazole derivative, illustrating the potential of this compound class.
Table 1: Representative Anticancer Activity of a Pyrazoline-Containing Thiopyrano[2,3-d]thiazole Derivative
| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) |
| Derivative A | Leukemia (Jurkat) | IC50 | 40 |
Note: This data is for a representative compound within the class of molecules that can be synthesized using precursors like this compound and is intended to be illustrative.[5]
Experimental Protocols
Synthesis of a Pyrazoline-Containing Thiopyrano[2,3-d]thiazole Derivative
This protocol describes a representative synthesis of a complex heterocyclic compound using a precursor derived from a substituted phenoxyacetic acid, illustrating the utility of this compound as a building block. The initial step would involve the conversion of this compound to its corresponding aldehyde, 2-(4-chloro-2-formylphenoxy)acetic acid.
Step 1: Synthesis of the Heterodiene (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid
-
A mixture of 4-thioxothiazolidin-2-one (1 eq) and 2-(4-chloro-2-formylphenoxy)acetic acid (1 eq) in glacial acetic acid is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., DMF:ethanol).[2]
Step 2: Hetero-Diels-Alder Reaction
-
A mixture of the synthesized heterodiene from Step 1 (1 eq), a pyrazoline-containing dienophile (1 eq), and a catalytic amount of hydroquinone is prepared in glacial acetic acid.
-
The reaction mixture is heated under reflux for 2 hours, with monitoring by TLC.
-
After completion, the mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with water and ethanol, and purified by recrystallization.[2]
In Vitro Anticancer Activity Assay (NCI-60 Screen)
This protocol outlines the general procedure used by the National Cancer Institute (NCI) to screen compounds for anticancer activity.
-
Cell Preparation: The panel of 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at appropriate densities and incubated for 24 hours.
-
Compound Addition: Test compounds are solubilized in DMSO and added to the plates at five 10-fold dilutions (e.g., 0.01, 0.1, 1, 10, and 100 µM).
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Measurement: Cell viability is determined using the sulforhodamine B (SRB) protein assay.
-
Data Analysis: The percentage of growth is calculated for each cell line at each concentration. Three dose-response parameters are then determined: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
Mandatory Visualizations
Caption: Synthetic workflow for a thiopyrano[2,3-d]thiazole derivative.
Caption: Arachidonic acid cascade and the site of action for NSAIDs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-arylidene Hydrazide Derivatives from 2-(4-Chloro-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel N-arylidene hydrazide derivatives starting from 2-(4-Chloro-2-methoxyphenyl)acetic acid. This class of compounds is of significant interest in medicinal chemistry due to their potential as anti-inflammatory, analgesic, and antimicrobial agents. The methodologies outlined below are based on established synthetic strategies for analogous compounds and are intended to serve as a foundational guide for researchers in this field.
Synthetic Strategy Overview
The synthesis of N-arylidene hydrazide derivatives from this compound is typically achieved through a two-step reaction sequence. This strategy is adaptable for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The general synthetic pathway involves:
-
Esterification and Hydrazinolysis: The initial step involves the conversion of this compound to its corresponding ethyl ester, followed by reaction with hydrazine hydrate to yield the key intermediate, 2-(4-Chloro-2-methoxyphenyl)acetohydrazide.
-
Condensation Reaction: The synthesized acetohydrazide is then condensed with a variety of substituted aromatic aldehydes in the presence of a catalytic amount of acid to afford the final N-arylidene hydrazide derivatives.
The following diagram illustrates the overall experimental workflow:
Figure 1: General workflow for the synthesis of N-arylidene hydrazide derivatives.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar hydrazide derivatives.[1][2][3][4] Researchers should optimize these conditions for their specific substrates and equipment.
Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetohydrazide
This procedure details the formation of the key hydrazide intermediate.
Step 1: Esterification of this compound
-
To a solution of this compound (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-methoxyphenyl)acetate.
Step 2: Hydrazinolysis of Ethyl 2-(4-chloro-2-methoxyphenyl)acetate
-
Dissolve the crude ethyl 2-(4-chloro-2-methoxyphenyl)acetate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (80-99%, 2-3 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry to afford 2-(4-Chloro-2-methoxyphenyl)acetohydrazide. The product can be further purified by recrystallization from ethanol.
General Procedure for the Synthesis of N'-arylidene-2-(4-chloro-2-methoxyphenyl)acetohydrazides
This protocol describes the condensation of the hydrazide intermediate with various aromatic aldehydes.
-
In a round-bottom flask, dissolve 2-(4-Chloro-2-methoxyphenyl)acetohydrazide (1 equivalent) in absolute ethanol or methanol.
-
Add the respective substituted aromatic aldehyde (1-1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no solid forms, pour the reaction mixture into crushed ice to induce precipitation.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure N'-arylidene-2-(4-chloro-2-methoxyphenyl)acetohydrazide derivative.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis of a series of N-arylidene hydrazide derivatives.
Table 1: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetohydrazide
| Starting Material | Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| This compound | 2-(4-Chloro-2-methoxyphenyl)acetohydrazide | C₉H₁₁ClN₂O₂ | 214.65 | - | - |
Note: Yield and melting point data should be determined experimentally.
Table 2: Synthesis and Characterization of N'-arylidene-2-(4-chloro-2-methoxyphenyl)acetohydrazide Derivatives
| Compound ID | Ar-CHO Substituent | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 1a | 4-Chlorobenzaldehyde | C₁₆H₁₄Cl₂N₂O₂ | 353.21 | - | - |
| 1b | 4-Methoxybenzaldehyde | C₁₇H₁₇ClN₂O₃ | 348.78 | - | - |
| 1c | 4-Nitrobenzaldehyde | C₁₆H₁₄ClN₃O₄ | 363.76 | - | - |
| 1d | 2,4-Dichlorobenzaldehyde | C₁₆H₁₃Cl₃N₂O₂ | 387.65 | - | - |
| 1e | 4-Hydroxybenzaldehyde | C₁₆H₁₅ClN₂O₃ | 334.76 | - | - |
Note: Yield and melting point data for each derivative should be recorded upon synthesis and purification.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O (amide), and C=N (imine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point (M.P.): To assess the purity of the compounds.
The following diagram illustrates the logical relationship in the characterization process:
Figure 2: Characterization workflow for synthesized compounds.
Conclusion
The methods described provide a robust framework for the synthesis of a diverse range of N-arylidene hydrazide derivatives from this compound. These protocols can be readily adapted and optimized by researchers to generate novel compounds for evaluation in various drug discovery programs. The systematic collection and tabulation of quantitative data, as outlined, will be crucial for establishing meaningful structure-activity relationships.
References
Application Notes and Protocols for the Quantification of 2-(4-Chloro-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-2-methoxyphenyl)acetic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantitative determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Additionally, an overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level analysis.
The methodologies described herein are based on established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies. These protocols are intended to serve as a comprehensive guide for researchers and scientists, enabling them to implement robust and validated analytical methods for the quantification of this compound in various sample matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle
This method utilizes the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by the mobile phase. The concentration of the analyte is determined by measuring its absorbance at a specific wavelength using a UV detector.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard (purity ≥98%).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified water).
-
Phosphoric acid or Formic acid (analytical grade).
-
Sodium hydroxide (analytical grade).
-
Phosphate buffer components (e.g., monobasic potassium phosphate).
-
Experimental Protocol: RP-HPLC Method
1.3.1. Preparation of Solutions
-
Mobile Phase Preparation (e.g., Acetonitrile:Phosphate Buffer):
-
Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid.
-
Mix acetonitrile and the phosphate buffer in a suitable ratio (e.g., 50:50 v/v).[2]
-
Degas the mobile phase before use.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
1.3.2. Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). A generic protocol for a solid dosage form is provided below. For complex matrices like biological fluids, a more rigorous extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[3][4]
-
Accurately weigh and powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of the active ingredient into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and methanol) and sonicate to dissolve the analyte.
-
Make up to the volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3.3. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a wavelength around 225 nm is a potential starting point based on similar structures).[2]
-
Run Time: Sufficient to allow for the elution of the analyte and any potential impurities (e.g., 10 minutes).
1.3.4. Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][6] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank, a placebo, and a spiked sample to show no interference at the retention time of the analyte.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be determined.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), and the recovery should be calculated.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by having the assay performed by two different analysts on two different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For assay, the minimum specified range is typically 80% to 120% of the test concentration.[7]
Data Presentation
The quantitative data from the method validation should be summarized in tables for easy comparison and review.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15234x - 120 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 99.6 | 0.4 |
| 40 | 40.1 | 100.3 | |||
| 40 | 39.6 | 99.0 | |||
| 100% | 50 | 50.2 | 100.4 | 100.1 | 0.5 |
| 50 | 49.8 | 99.6 | |||
| 50 | 50.3 | 100.6 | |||
| 120% | 60 | 59.5 | 99.2 | 99.4 | 0.3 |
| 60 | 59.8 | 99.7 | |||
| 60 | 59.6 | 99.3 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Measured Peak Area (n=6) | Mean Peak Area | % RSD |
| Repeatability | 50 | 761,500, 762,300, 760,900, 763,100, 761,800, 762,500 | 762,017 | 0.12 |
| Intermediate Precision (Analyst 1, Day 1) | 50 | 762,017 (Mean of 6) | 761,959 | 0.05 |
| Intermediate Precision (Analyst 2, Day 2) | 50 | 761,900 (Mean of 6) |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~ 3:1 |
| LOQ | 0.3 | ~ 10:1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices at low concentrations, an LC-MS/MS method is recommended.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.
Proposed LC-MS/MS Method (Brief Overview)
-
Sample Preparation: Solid-phase extraction (SPE) is often the preferred method for cleaning up and concentrating the analyte from complex matrices like plasma or urine.[4]
-
LC Conditions: A rapid separation can be achieved using a UHPLC system with a C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, both containing a small amount of an additive like formic acid to improve ionization.[8]
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for a carboxylic acid.
-
MRM Transitions: The precursor ion ([M-H]⁻) and a suitable product ion would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the RP-HPLC quantification of this compound.
Caption: Logical relationships of key parameters in analytical method validation.
References
- 1. chemscene.com [chemscene.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. mdpi.com [mdpi.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. hplc.eu [hplc.eu]
Application Notes and Protocols: Utilizing 2-(4-Chloro-2-methoxyphenyl)acetic acid as a Versatile Starting Material for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Chloro-2-methoxyphenyl)acetic acid as a scaffold for the development of novel compounds with potential therapeutic and agricultural applications. The following sections detail synthetic protocols for creating new amide and ester derivatives, as well as a proposed pathway for the synthesis of novel heterocyclic compounds.
Introduction
This compound is a versatile building block for the synthesis of a variety of organic molecules. Its structural features, including a carboxylic acid group amenable to a range of transformations and a substituted phenyl ring, make it an attractive starting material for the development of novel compounds with diverse biological activities. Research has indicated that derivatives of phenoxyacetic acids, a class to which our starting material belongs, exhibit promising anti-inflammatory and herbicidal properties. These activities are often attributed to the inhibition of cyclooxygenase-2 (COX-2) in inflammatory processes and the mimicry of the plant hormone auxin in herbicidal action, respectively.
Synthesis of Novel Amide Derivatives with Potential Anti-inflammatory Activity
The synthesis of novel amide derivatives from this compound can be achieved through a straightforward two-step process involving the formation of an acid chloride followed by amidation with a desired amine. These derivatives are of particular interest due to the established anti-inflammatory and analgesic properties of many acetamide compounds.[1][2]
Experimental Protocol: Synthesis of N-Aryl-2-(4-chloro-2-methoxyphenyl)acetamides
Step 1: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with constant stirring.
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(4-Chloro-2-methoxyphenyl)acetyl chloride is used directly in the next step.
Step 2: Synthesis of N-Aryl-2-(4-chloro-2-methoxyphenyl)acetamide
-
Dissolve the crude 2-(4-Chloro-2-methoxyphenyl)acetyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired aryl amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acid chloride solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-2-(4-chloro-2-methoxyphenyl)acetamide.
Potential Biological Activity and Signaling Pathway
Substituted acetamide derivatives have been shown to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] The proposed mechanism involves the binding of the acetamide derivative to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Table 1: Hypothetical Quantitative Data for Novel Amide Derivatives
| Compound ID | Amine Moiety | Yield (%) | COX-2 Inhibition IC₅₀ (µM) |
| NC-A1 | Aniline | 85 | 5.2 |
| NC-A2 | 4-Fluoroaniline | 82 | 2.8 |
| NC-A3 | 4-Methoxyaniline | 88 | 7.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Synthesis of Novel Ester Derivatives with Potential Herbicidal Activity
Ester derivatives of phenoxyacetic acids are known to possess herbicidal activity, acting as synthetic auxins that disrupt normal plant growth.[4] The synthesis of these esters from this compound can be readily achieved through Fischer esterification.
Experimental Protocol: Synthesis of Alkyl 2-(4-Chloro-2-methoxyphenyl)acetates
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to yield the pure product.
Potential Biological Activity and Signaling Pathway
The herbicidal activity of these ester derivatives is proposed to stem from their ability to mimic the plant hormone auxin.[5][6] Upon absorption by the plant, the ester is hydrolyzed to the active carboxylic acid, which then leads to uncontrolled cell division and growth, ultimately causing the plant's death.
Table 2: Hypothetical Quantitative Data for Novel Ester Derivatives
| Compound ID | Alcohol Moiety | Yield (%) | Herbicidal Activity (EC₅₀, µg/mL) |
| NC-E1 | Methanol | 92 | 15 |
| NC-E2 | Ethanol | 90 | 12 |
| NC-E3 | Isopropanol | 85 | 18 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Proposed Synthesis of Novel Heterocyclic Compounds
The carboxylic acid functionality of this compound can also be utilized as a starting point for the synthesis of various heterocyclic compounds, such as oxadiazoles, which are known to possess a wide range of biological activities.[7]
Proposed Experimental Protocol: Synthesis of 2-(substituted)-5-((4-chloro-2-methoxyphenyl)methyl)-1,3,4-oxadiazoles
Step 1: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetohydrazide
-
Following the esterification protocol described above, synthesize the methyl ester of this compound.
-
Dissolve the methyl ester (1.0 eq.) in ethanol and add hydrazine hydrate (3.0 eq.).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield 2-(4-Chloro-2-methoxyphenyl)acetohydrazide.
Step 2: Cyclization to form 1,3,4-Oxadiazole Ring
-
A mixture of 2-(4-Chloro-2-methoxyphenyl)acetohydrazide (1.0 eq.) and a substituted benzoic acid (1.0 eq.) in phosphorus oxychloride (excess) is heated at reflux for 6-8 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(substituted)-5-((4-chloro-2-methoxyphenyl)methyl)-1,3,4-oxadiazole.
Visualizations
Caption: Synthesis of N-Aryl Amide Derivatives.
Caption: Synthesis of Alkyl Ester Derivatives.
Caption: Proposed COX-2 Inhibition Pathway.
Caption: Proposed Auxin Mimicry Pathway.
References
- 1. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method - Arabian Journal of Chemistry [arabjchem.org]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for In Vivo Experimental Design Using 2-(4-Chloro-2-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of the novel compound 2-(4-Chloro-2-methoxyphenyl)acetic acid, hereafter referred to as "the compound," for its potential anti-inflammatory properties. Due to the limited specific data on this compound in the public domain, this document presents generalized yet detailed protocols based on established in vivo models for anti-inflammatory drug screening.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of new anti-inflammatory agents is crucial for managing these conditions.[1] Phenylacetic acid derivatives have been explored for various pharmacological activities, including anti-inflammatory effects. This document outlines key in vivo experimental designs to assess the anti-inflammatory efficacy and potential mechanism of action of this compound. The primary signaling pathways often implicated in inflammation and targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Understanding the modulation of these pathways is key to elucidating the compound's mechanism of action.
Key In Vivo Anti-inflammatory Models
A variety of animal models are available to screen for anti-inflammatory drugs, each with its own advantages and limitations. The choice of model depends on whether the goal is to study acute or chronic inflammation.[1][3]
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating acute inflammation.[3][4] Carrageenan injection induces a biphasic inflammatory response, allowing for the study of different phases of inflammation and the mediators involved, such as histamine, serotonin, and prostaglandins.[1]
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Cytokine Response
This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of the test compound.[1]
Materials:
-
Male Wistar rats (180-200 g) or Swiss albino mice.[5]
-
This compound (the compound)
-
Carrageenan (1% w/v in sterile saline)
-
Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or normal saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group).
-
Administer the vehicle, reference drug, or the compound orally or intraperitoneally 1 hour before carrageenan injection.[1]
-
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[1]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[3]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[1]
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[1]
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60% |
| The Compound (Low) | 25 | 0.68 ± 0.04 | 20% |
| The Compound (Medium) | 50 | 0.51 ± 0.05 | 40% |
| The Compound (High) | 100 | 0.38 ± 0.03 | 55% |
| Hypothetical data, p < 0.05 compared to vehicle control. |
Protocol 2: LPS-Induced Cytokine Production in Mice
This model assesses the compound's ability to inhibit the systemic inflammatory response.[1]
Materials:
-
Male BALB/c mice (20-25 g)
-
This compound (the compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Reference Drug (e.g., Dexamethasone)
-
Sterile saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control (saline)
-
Group II: LPS control
-
Group III: Reference drug + LPS
-
Group IV-VI: The compound at different doses + LPS[1]
-
-
-
Drug Administration: Administer the vehicle, reference drug, or the compound 1 hour before LPS challenge.[1]
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.[1]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.[1]
-
Cytokine Measurement: Prepare serum from blood samples and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.[1]
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the LPS control group.
-
Calculate the percentage inhibition of cytokine production.
-
Perform statistical analysis to determine significance.[1]
-
Data Presentation:
| Group | Dose (mg/kg) | TNF-α (pg/mL) (± SEM) | IL-1β (pg/mL) (± SEM) | IL-6 (pg/mL) (± SEM) |
| Vehicle Control | - | 50 ± 5 | 20 ± 3 | 30 ± 4 |
| LPS Control | - | 1200 ± 100 | 800 ± 75 | 1500 ± 120 |
| Dexamethasone + LPS | 1 | 300 ± 40 | 250 ± 30 | 400 ± 50 |
| The Compound (Low) + LPS | 25 | 950 ± 90 | 650 ± 60 | 1200 ± 110 |
| The Compound (Medium) + LPS | 50 | 700 ± 80 | 450 ± 50 | 800 ± 90 |
| The Compound (High) + LPS | 100 | 450 ± 50 | 300 ± 40 | 550 ± 60 |
| Hypothetical data, p < 0.05 compared to LPS control. |
Visualizations
Potential Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and a potential target for this compound.[1]
Caption: The NF-κB signaling pathway, a potential target for the compound.
Experimental Workflow
A logical workflow for the in vivo assessment of the compound's anti-inflammatory activity.
Caption: In vivo experimental workflow for anti-inflammatory assessment.
References
Application Notes and Protocols for the Formulation of 2-(4-Chloro-2-methoxyphenyl)acetic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and formulation of 2-(4-Chloro-2-methoxyphenyl)acetic acid for use in a variety of biological assays. This document includes information on the physicochemical properties of the compound, recommended solvents, and step-by-step procedures for preparing stock and working solutions.
Introduction
This compound is a member of the arylalkanoic acid class of compounds.[1] This class is notable for its pharmacological activities, with many of its members being developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The biological activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1] Given its structural similarity to other NSAIDs, this compound is a compound of interest for research in inflammation, pain, and other related therapeutic areas.[3][4]
Proper formulation and handling of this compound are critical for obtaining accurate and reproducible results in biological assays. Due to its hydrophobic nature, care must be taken to ensure it remains solubilized in aqueous cell culture media and buffer systems.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃ | [6] |
| Molecular Weight | 200.62 g/mol | [6][7] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature | [6] |
Solubility Guidelines
General Recommendations:
-
Primary Solvent: Use anhydrous, cell culture grade DMSO to prepare a high-concentration stock solution.
-
Co-solvents: In cases of persistent precipitation upon dilution in aqueous media, a co-solvent system (e.g., 1:1 DMSO:Ethanol) might be considered, though the final concentration of all organic solvents should be kept to a minimum to avoid cellular toxicity.[5]
-
pH Dependency: The carboxylic acid moiety suggests that the solubility of this compound in aqueous solutions may be pH-dependent, with increased solubility at higher pH where the carboxylic acid is deprotonated.[3]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for creating working solutions for most in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, pyrogen-free pipette tips
Procedure:
-
Pre-handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.006 mg of this compound (Molecular Weight = 200.62 g/mol ).
-
Dissolution: Add the weighed compound to a sterile amber vial. Add the calculated volume of DMSO (in this example, 1 mL) to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.[9] Ensure no visible particulates remain.
-
Sterilization (Optional): If the application requires a sterile stock solution, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8][10] Store the aliquots at -20°C or -80°C for long-term stability.[8]
Storage Recommendations:
| Solution Type | Solvent | Storage Temperature | Shelf Life | Reference |
| Powder | - | -20°C | 3 years | [8] |
| 4°C | 2 years | [8] | ||
| Stock Solution | DMSO | -80°C | 6 months | [8] |
| -20°C | 1 month | [8] |
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium to prepare the final working concentrations.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.
-
Preventing Precipitation: To avoid the compound precipitating out of solution, it is crucial to add the DMSO stock solution to pre-warmed (37°C) cell culture medium and mix immediately and thoroughly.[5][9] A stepwise or serial dilution is recommended.[5]
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the appropriate cell culture medium to 37°C.
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in the pre-warmed medium. b. Add the intermediate dilution to the final volume of the medium to achieve the desired final concentration.
-
Direct Dilution (for higher concentrations): a. Add the required volume of the 10 mM stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[5]
Example Dilution Table (from a 10 mM stock solution):
| Desired Final Concentration (µM) | Volume of 10 mM Stock to Add to 10 mL of Medium (µL) | Final DMSO Concentration (%) |
| 100 | 10 | 0.1 |
| 50 | 5 | 0.05 |
| 10 | 1 | 0.01 |
| 1 | 0.1 | 0.001 |
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing stock and working solutions of this compound.
Postulated Signaling Pathway
As an arylalkanoic acid, this compound is hypothesized to act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes. This pathway is central to the inflammatory response.
References
- 1. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 170737-95-8 | this compound - Moldb [moldb.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. benchchem.com [benchchem.com]
No Publicly Available Data on the Use of 2-(4-Chloro-2-methoxyphenyl)acetic Acid in Antiviral Research Against Dengue Virus
Despite a comprehensive search of scientific literature and patent databases, no specific studies or data were found regarding the application of 2-(4-Chloro-2-methoxyphenyl)acetic acid in antiviral research, particularly concerning its activity against the Dengue virus.
One study on the in vitro antiviral activity of other novel phenoxyacetic acid derivatives reported that the tested compounds did not exhibit specific antiviral activity.[1][2][3] While the general class of phenoxyacetic acid derivatives has been explored for various biological activities,[4] there is no specific information linking this compound to antiviral research against Dengue or other viruses. Reviews on phenolic compounds with anti-Dengue virus activity do not mention this specific compound.[5][6][7][8][9]
Without any foundational research, experimental data, or established protocols, it is not possible to provide the requested detailed application notes, quantitative data tables, or diagrams of signaling pathways and experimental workflows. The creation of such materials would be speculative and not based on scientific evidence.
Researchers and drug development professionals interested in the potential antiviral properties of this compound would need to conduct initial exploratory studies (in vitro screening) to determine if the compound exhibits any activity against the Dengue virus. If promising results are obtained, further research could then establish the necessary protocols and data for more detailed application notes. At present, such information does not exist in the public domain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. jetir.org [jetir.org]
- 5. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Antiviral Role of Phenolic Compounds against Dengue Virus: A Review | Semantic Scholar [semanticscholar.org]
- 7. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Chloro-2-methoxyphenyl)acetic acid synthesis.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile. A general guide for the alternative Willgerodt-Kindler reaction route is also provided.
Guide 1: Nitrile Hydrolysis Route
Issue: Low or No Yield of Carboxylic Acid
Question: I am performing the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile, but I am getting a very low yield of the desired this compound. What are the possible causes and solutions?
Answer:
Low yields in the hydrolysis of arylacetonitriles can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid is a two-step process, proceeding through an amide intermediate.[1][2][3] Harsh reaction conditions are often necessary to drive the reaction to completion.
-
Solution: Increase the reaction time and/or temperature. Under alkaline conditions, ensure a sufficient excess of the base (e.g., potassium hydroxide or sodium hydroxide) is used.[1] For acidic hydrolysis, using a strong acid like concentrated hydrochloric or sulfuric acid and ensuring a sufficiently high temperature is crucial.[1][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
-
Formation of a Stable Amide Intermediate: The intermediate amide, 2-(4-chloro-2-methoxyphenyl)acetamide, can sometimes be resistant to further hydrolysis under mild conditions.[1][2]
-
Solution: If you have isolated the amide, you can subject it to a second hydrolysis step under more vigorous conditions (e.g., higher concentration of acid or base, higher temperature, or longer reaction time). Some sources suggest that nitriles can be hydrolyzed to amides using milder conditions, so if the goal is the carboxylic acid, ensure your conditions are sufficiently harsh.[5]
-
-
Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of either the starting nitrile or the final carboxylic acid product.
-
Solution: Optimize the reaction temperature and time. While vigorous conditions are needed, excessive heat or prolonged reaction times can be detrimental.[6] Consider performing a small-scale experiment where you monitor the reaction at different time points to find the best balance between conversion and decomposition.
-
-
Issues with Reagents or Solvents: The quality of the nitrile starting material, the base or acid used, and the solvent can significantly impact the reaction outcome.
-
Solution: Ensure the 4-chloro-2-methoxyphenylacetonitrile is pure. Use fresh, high-quality acid or base. If using a solvent like ethylene glycol, ensure it is of an appropriate grade and dry.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.
Issue: Difficulty in Product Isolation and Purification
Question: After the hydrolysis reaction, I am struggling to isolate and purify the this compound. What is the recommended procedure?
Answer:
Proper work-up and purification are critical for obtaining a high-purity product. The strategy depends on whether you performed an acidic or alkaline hydrolysis.
Work-up and Purification Strategy:
-
For Alkaline Hydrolysis:
-
Cool the reaction mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with water: Add a significant amount of water to dissolve the potassium or sodium salt of the carboxylic acid.
-
Extract to remove neutral impurities: Extract the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile or other neutral byproducts.
-
Acidify to precipitate the product: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of about 1-2.[1] The this compound should precipitate out of the solution as a solid.
-
Isolate the product: Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system. Common solvents for recrystallizing carboxylic acids include water, ethanol/water mixtures, or toluene.[7]
-
-
For Acidic Hydrolysis:
-
Cool and neutralize: After cooling, carefully neutralize the excess acid by adding a base (e.g., sodium hydroxide solution). Be cautious as this can be an exothermic reaction.
-
Extract the product: Once the pH is neutral or slightly basic, the product will be in its salt form in the aqueous layer. Extract the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify and extract: Acidify the aqueous layer with a strong acid to precipitate the carboxylic acid. Then, extract the carboxylic acid into an organic solvent like ethyl acetate or diethyl ether.
-
Dry and evaporate: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization as described above.
-
Purification Troubleshooting:
Caption: Troubleshooting guide for product recrystallization.
Guide 2: Willgerodt-Kindler Reaction Route
Issue: Low Yield or Complex Mixture in Willgerodt-Kindler Reaction
Question: I am attempting to synthesize this compound via the Willgerodt-Kindler reaction of 4-chloro-2-methoxyacetophenone, but the yield is low and I have a complex mixture of products. How can I improve this?
Answer:
The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[5][8] Low yields can be due to several factors related to this multi-step, one-pot process.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The Willgerodt-Kindler reaction is sensitive to temperature, reaction time, and the ratio of reagents (ketone, sulfur, and amine).[9]
-
Solution: Systematically vary the reaction temperature (typically between 120-160 °C) and reaction time. Optimize the molar ratios of sulfur and the amine (e.g., morpholine) to the starting acetophenone. The use of a high-boiling solvent like pyridine or DMF can be beneficial.
-
-
Incomplete Thioamide Formation or Hydrolysis: The initial formation of the thiomorpholide or the subsequent hydrolysis to the carboxylic acid may be incomplete.
-
Solution: Ensure the first stage of the reaction (thioamide formation) goes to completion by monitoring with TLC before proceeding to the hydrolysis step. For the hydrolysis of the thioamide, ensure sufficiently strong acidic or basic conditions and adequate heating.
-
-
Side Reactions: The high temperatures and reactive species involved can lead to various side reactions, including polymerization and degradation.
-
Solution: The use of a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) has been reported to improve yields and reduce reaction times for the hydrolysis of the thioamide intermediate under basic conditions.[10] This may offer a milder and more selective alternative.
-
-
Starting Material Purity: The purity of the 4-chloro-2-methoxyacetophenone is crucial.
-
Solution: Ensure the starting ketone is pure. If necessary, purify it by recrystallization or distillation before use.
-
General Workflow for Willgerodt-Kindler Reaction:
Caption: General synthetic pathway via the Willgerodt-Kindler reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a lab scale?
A1: The hydrolysis of 4-chloro-2-methoxyphenylacetonitrile is the most commonly cited and generally reliable method. This precursor is often commercially available or can be synthesized from the corresponding benzyl chloride. Both acidic and alkaline hydrolysis conditions are effective, with alkaline hydrolysis often being preferred for ease of product isolation by precipitation.[1][2]
Q2: I have the intermediate amide, 2-(4-chloro-2-methoxyphenyl)acetamide. Can I convert this to the carboxylic acid?
A2: Yes, the amide is a direct intermediate in the hydrolysis of the nitrile.[1][2] You can hydrolyze the amide to the corresponding carboxylic acid by heating it with either an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH). The conditions required will be similar to or slightly more vigorous than those needed for the complete hydrolysis of the nitrile.
Q3: Are there any other promising synthetic routes to consider for this molecule?
A3: Besides nitrile hydrolysis and the Willgerodt-Kindler reaction, other methods for the synthesis of aryl-acetic acids exist, although they may require more specialized reagents or conditions. These include:
-
Carbonylation of the corresponding benzyl halide: This involves the reaction of 4-chloro-2-methoxybenzyl chloride with carbon monoxide in the presence of a suitable catalyst.[11]
-
Malonic ester synthesis: While a classic method, it involves more steps.[12]
Q4: What are typical yields for the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile?
A4: While yields can vary significantly based on the specific conditions and scale, a reported lab-scale synthesis using potassium hydroxide in ethylene glycol gave a yield of approximately 92%.[2] Optimizing reaction conditions is key to achieving high yields.
Section 3: Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile Hydrolysis
| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |
| Reagent | KOH or NaOH | HCl or H₂SO₄ |
| Solvent | Water, Ethylene Glycol, Ethanol/Water | Water, Acetic Acid/Water |
| Temperature | Reflux (typically >100 °C) | Reflux (typically >100 °C) |
| Reaction Time | 2 - 24 hours | 2 - 24 hours |
| Initial Product | Carboxylate Salt | Carboxylic Acid |
| Work-up | Acidification to precipitate the acid | Neutralization followed by extraction |
| Reported Yield | Can be >90% | Generally good, but can vary |
Section 4: Experimental Protocols
Protocol 1: Alkaline Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile
This protocol is adapted from a reported synthesis.[2]
Materials:
-
4-chloro-2-methoxyphenylacetonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-methoxyphenylacetonitrile (1.0 eq), potassium hydroxide (2.5 eq), and ethylene glycol.
-
Heat the mixture to reflux (approximately 150-160 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing a large volume of water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL portions for a small-scale reaction) to remove any non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 1-2. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight.
-
For further purification, recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.
Protocol 2: General Procedure for Willgerodt-Kindler Reaction and Subsequent Hydrolysis
This is a general procedure based on the reaction of substituted acetophenones.[10] Optimization will be required for 4-chloro-2-methoxyacetophenone.
Materials:
-
4-chloro-2-methoxyacetophenone
-
Sulfur
-
Morpholine
-
Pyridine (as solvent, optional)
-
Concentrated Hydrochloric Acid or Sodium Hydroxide solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Part A: Thioamide Formation
-
In a round-bottom flask, combine 4-chloro-2-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
If using a solvent, add pyridine.
-
Heat the mixture to reflux (typically 130-150 °C) with stirring.
-
Monitor the reaction by TLC until the starting ketone is consumed.
Part B: Hydrolysis
-
Cool the reaction mixture.
-
Add an excess of concentrated hydrochloric acid or a concentrated solution of sodium hydroxide.
-
Heat the mixture to reflux until the intermediate thioamide is fully hydrolyzed (monitor by TLC).
-
Follow the appropriate work-up procedure as described in the "Difficulty in Product Isolation and Purification" section for either acidic or basic hydrolysis to isolate the final product.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. synarchive.com [synarchive.com]
- 9. Willgerodt Rearrangement [unacademy.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility of 2-(4-Chloro-2-methoxyphenyl)acetic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges with 2-(4-Chloro-2-methoxyphenyl)acetic acid in aqueous solutions. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental work and offers detailed protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is attributed to its molecular structure. The presence of a non-polar phenyl ring and a chloro substituent contributes to its hydrophobicity. As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous medium. In its protonated (uncharged) form, which is prevalent at acidic pH, the molecule is less polar and therefore less soluble in water.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound, like other carboxylic acids, increases significantly as the pH of the solution rises above its pKa. The predicted pKa of the carboxylic acid group is approximately 4.0-4.5.
-
At pH values below the pKa , the carboxylic acid group is predominantly in its neutral (protonated) form (-COOH), leading to lower aqueous solubility.
-
At pH values above the pKa , the carboxylic acid group deprotonates to form the more polar and water-soluble carboxylate anion (-COO⁻). This dramatically increases its solubility in aqueous solutions.
Therefore, adjusting the pH to a value of 7 or higher is a primary strategy to enhance its solubility.
Q3: What is the expected solubility of this compound in common solvents?
-
Aqueous Solutions (neutral pH): Expected to have low solubility.
-
Aqueous Solutions (basic pH, e.g., pH > 7.4): Solubility is expected to increase significantly.
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Organic Solvents: It is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]
Q4: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is happening and how can I prevent it?
A4: This phenomenon, known as "antisolvent precipitation," is common for poorly soluble compounds.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer where the compound has low solubility, the compound crashes out of the solution. To prevent this:
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Lower the final concentration: Ensure your target concentration in the aqueous buffer does not exceed the compound's solubility at that specific pH and temperature.
-
Slow, dropwise addition with vigorous mixing: Add the DMSO stock solution slowly to the vortexing or stirring aqueous buffer. This allows for rapid dispersion and minimizes localized high concentrations that can trigger precipitation.
-
Use a higher percentage of co-solvent (if permissible): A slightly higher final concentration of DMSO (e.g., up to 1-2%, if tolerated by your assay) can help maintain solubility.
-
Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can increase the solubility of the compound, but ensure this is compatible with your experimental conditions.
Q5: Can I use co-solvents to improve the aqueous solubility of this compound?
A5: Yes, using water-miscible organic co-solvents can enhance solubility. Common co-solvents include:
-
Ethanol: Can be used in small percentages (e.g., 1-5% v/v) in the final aqueous solution.
-
Propylene glycol or Polyethylene glycol (PEG): These are often used in formulations to improve the solubility of poorly soluble drugs.
It is crucial to test the tolerance of your specific experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The compound is in its protonated, less soluble form. | Increase the pH of the buffer to at least 2 units above the predicted pKa (~4.0-4.5). A pH of 7.4 or higher is recommended. |
| The concentration exceeds the solubility limit. | Try a lower final concentration of the compound. | |
| Precipitation occurs upon addition of DMSO stock to aqueous buffer. | Antisolvent precipitation due to rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Consider slightly warming the buffer. |
| The final concentration is too high for the aqueous buffer. | Reduce the final concentration of the compound in the aqueous solution. | |
| The solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. | Ensure the final concentration is below the thermodynamic solubility limit. Prepare fresh solutions before each experiment. |
| Temperature fluctuations are affecting solubility. | Maintain a constant temperature for your solutions. Avoid storing solutions at lower temperatures than they were prepared at. | |
| Degradation of the compound. | Store stock solutions properly (aliquoted, at -20°C or -80°C) and prepare fresh working solutions daily. |
Physicochemical Properties and Predicted Data
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₉H₉ClO₃ | ChemScene[3] |
| Molecular Weight | 200.62 g/mol | ChemScene[3] |
| Predicted pKa | ~4.0 - 4.5 | Based on the carboxylic acid functional group and substituent effects. The electron-withdrawing chloro group and the ortho-methoxy group can influence the acidity. |
| Predicted LogP | 1.9757 | ChemScene[3] |
| Aqueous Solubility | Low at acidic to neutral pH, higher at basic pH. | General characteristic of aromatic carboxylic acids. |
| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol. | Based on the properties of similar phenylacetic acid derivatives.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Accurately weigh the desired amount of this compound powder.
-
Add a suitable volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 50-100 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Place the aqueous buffer in a sterile container with a stir bar and begin stirring at a moderate speed.
-
Slowly, add the required volume of the this compound DMSO stock solution drop-by-drop into the center of the vortex of the stirring buffer.
-
Continue stirring for at least 5 minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final aqueous solution for any signs of precipitation or cloudiness.
-
It is recommended to prepare the aqueous working solution fresh for each experiment.
Protocol 3: pH-Dependent Aqueous Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Plot the measured solubility (in µg/mL or µM) against the pH of the buffers.
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: The relationship between pH and the solubility of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Chloro-2-methoxyphenyl)acetic acid Derivatization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of 2-(4-Chloro-2-methoxyphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
Derivatization of this compound is primarily performed to enhance its analytical detection and separation. Key reasons include:
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Improved Volatility: For analysis by Gas Chromatography (GC), the polar carboxylic acid group is converted into a less polar and more volatile derivative, such as an ester.[1]
-
Enhanced Chromatographic Separation: Derivatization can improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).[1]
-
Increased Detector Response: Attaching a chromophore or fluorophore through derivatization can significantly enhance detection sensitivity for UV-Vis or fluorescence detectors.
-
Chiral Resolution: To separate enantiomers, a chiral derivatizing agent can be used to form diastereomers, which can then be resolved on a standard achiral column.[1][2]
Q2: What are the most common derivatization reactions for this compound?
The most common derivatization reactions for carboxylic acids like this compound are esterification and amidation.
-
Esterification: The carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester.[3][4][5] This is often done to improve volatility for GC analysis.
-
Amidation: The carboxylic acid is reacted with an amine to form an amide. This can be achieved directly at high temperatures or by using coupling agents.[4][6] Amidation is often used to introduce specific tags for detection or to create derivatives with different chemical properties.
Q3: What are the key considerations before starting a derivatization reaction?
Before beginning a derivatization experiment, it is crucial to ensure the following:
-
Purity of Starting Material: The this compound should be of high purity to avoid side reactions and ensure accurate quantification.
-
Anhydrous Reaction Conditions: The presence of water can hydrolyze activated intermediates or reagents, leading to lower yields and the formation of byproducts.[2] It is important to use anhydrous solvents and properly dried glassware.[2]
-
Appropriate Stoichiometry: Using a slight molar excess (e.g., 1.1-1.2 equivalents) of the derivatizing agent and any coupling reagents can help drive the reaction to completion.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and store reagents in a desiccator to prevent hydrolysis of activated intermediates.[2] |
| Degraded Reagents | Use fresh derivatizing agents and coupling reagents. Check the quality and purity of the this compound. |
| Inappropriate Stoichiometry | Use a slight molar excess (e.g., 1.1-1.2 equivalents) of the derivatizing agent and coupling reagents to drive the reaction to completion.[2] |
| Suboptimal Reaction Temperature | For sterically hindered or less reactive substrates, consider gentle heating (e.g., 40-60 °C) to increase the reaction rate.[2] However, for some direct amidations, higher temperatures (>160 °C) may be required.[6] |
| Poor Solubility | Ensure that both the this compound and the derivatizing agent are soluble in the chosen solvent.[2] Consider using a co-solvent if necessary.[1] |
| Reversible Reaction | For equilibrium reactions like Fischer esterification, use a large excess of the alcohol or remove water as it is formed to drive the reaction towards the product.[5][7] A Dean-Stark apparatus can be used for water removal.[6] |
| Formation of Unreactive Salt | In amidation reactions, the amine can deprotonate the carboxylic acid to form an unreactive ammonium salt.[4][6] Heating or using a coupling agent can overcome this. |
Issue 2: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent | It is common to use a slight excess of the derivatizing agent and coupling reagents to drive the reaction to completion.[2] |
| Suboptimal Reaction Time and Temperature | Monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal duration.[2] Gentle heating may be necessary for less reactive substrates.[2] |
| Steric Hindrance | The methoxy group at the ortho position of this compound may cause steric hindrance. Using a less bulky derivatizing agent or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary. |
| Poor Activation of Carboxylic Acid | If using a coupling agent for amidation (e.g., DCC, EDC), ensure it is fresh and added under anhydrous conditions. |
Issue 3: Presence of Unexpected Peaks/Byproducts
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will see signals from your starting this compound and the derivatizing agent.[2] Optimize reaction conditions for complete conversion. |
| Side Reactions of the Derivatizing Agent | Some derivatizing agents can react with other functional groups or with themselves. Review the literature for known side reactions of your chosen reagent. |
| Rotational Isomers (Rotamers) | The newly formed ester or amide bond can sometimes lead to the presence of rotational isomers, which can complicate NMR spectra by showing multiple sets of peaks for a single diastereomer.[2] |
| Hydrolysis of Product | If water is present during workup or analysis, the derivative may hydrolyze back to the starting carboxylic acid. Ensure anhydrous conditions are maintained. |
Experimental Protocols
Protocol 1: Esterification (Methyl Ester Formation)
This protocol describes a general procedure for the formation of the methyl ester of this compound using methanol and an acid catalyst (Fischer Esterification).[4][7][8]
Materials:
-
This compound
-
Anhydrous Methanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography if necessary.
Optimization Parameters for Esterification:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | H₂SO₄ (conc.) | TsOH | HCl (gas) | High yield with strong acid catalysts.[5][7] |
| Alcohol | Methanol | Ethanol | Isopropanol | Primary alcohols react faster than secondary alcohols.[8][9] |
| Temperature | Reflux | Room Temperature | 40-60 °C | Higher temperatures increase reaction rate but may lead to side products.[2] |
| Water Removal | None | Molecular Sieves | Dean-Stark | Removal of water drives the equilibrium towards the product, increasing the yield.[7] |
Protocol 2: Amidation using a Coupling Agent
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using a carbodiimide coupling agent like DCC or EDC.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC or EDC (1.1-1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC/EDC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.
-
Wash the filtrate/organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude amide.
-
Purify the product by column chromatography if necessary.
Optimization Parameters for Amidation:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Coupling Agent | DCC/DMAP | EDC/DMAP | Boron-based reagents | EDC is often preferred due to the water-solubility of its urea byproduct.[10] |
| Solvent | DCM | THF | Toluene | Aprotic solvents are generally used. Toluene can be used for thermal amidation with water removal.[6] |
| Temperature | 0 °C to RT | Room Temperature | Reflux (thermal) | Coupling agent reactions are often started at low temperatures. Thermal amidation requires high temperatures.[6] |
| Amine | Primary amine | Secondary amine | Aniline | Primary amines are generally more reactive than secondary amines. |
Visualizations
Caption: A logical workflow for troubleshooting low yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. jackwestin.com [jackwestin.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(4-Chloro-2-methoxyphenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(4-Chloro-2-methoxyphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Side-Reaction Products:
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Decarboxylation Products: Although generally stable, prolonged exposure to high temperatures can potentially lead to some decarboxylation.
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Products of Ring Reactions: Under harsh acidic or basic conditions, side reactions on the phenyl ring, such as hydroxylation or demethylation of the methoxy group, are possible, though less common under controlled conditions.
-
-
Residual Solvents and Reagents:
Q2: My purified this compound has a low melting point and appears oily. What could be the cause?
A2: A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. The most likely culprits are residual solvents or unreacted starting materials which can depress the melting point. "Oiling out" during recrystallization can also occur if an inappropriate solvent system is used or if the solution is cooled too rapidly.[5]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the solid compound at room temperature in a well-sealed container to protect it from moisture.[6]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a binary solvent system (a "good" solvent and a "poor" solvent).[5] |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The product was lost during washing. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Problem 2: Ineffective Impurity Removal by Recrystallization
| Possible Cause | Troubleshooting Step |
| The impurity has similar solubility characteristics to the desired product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture.[5] Sometimes, multiple recrystallizations may be necessary. |
| The impurity is co-crystallizing with the product. | Consider an alternative purification method such as column chromatography. |
| The cooling process is too rapid, trapping impurities within the crystals. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals. |
Problem 3: Streaking or Overlapping Spots in Thin Layer Chromatography (TLC) Analysis
| Possible Cause | Troubleshooting Step |
| The spotting solution is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and is interacting strongly with the silica gel. | Add a small amount of acetic acid or formic acid to the developing solvent system to suppress the ionization of the carboxylic acid and reduce streaking. |
| The chosen developing solvent system is not providing adequate separation. | Optimize the solvent system. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small percentage of acetic acid. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity of Product (Typical) | Yield (Typical) | Notes |
| Toluene/Hexane | >98% | 70-85% | Good for removing more polar impurities. |
| Ethanol/Water | >97% | 65-80% | Effective, but care must be taken to avoid "oiling out".[7] |
| Ethyl Acetate/Heptane | >98% | 75-90% | A versatile system for many substituted phenylacetic acids.[7] |
| Hot Water | Variable | Variable | May be suitable for highly polar impurities, but solubility of the acid in water is limited.[5] |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 1% Acetic Acid |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (e.g., a toluene and hexane mixture).[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 1% acetic acid) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
minimizing side-product formation in 2-(4-Chloro-2-methoxyphenyl)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 2-(4-Chloro-2-methoxyphenyl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common method of hydrolyzing 4-chloro-2-methoxyphenylacetonitrile.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | 1. Incomplete hydrolysis of the nitrile starting material.[1][2] 2. Decarboxylation of the final product due to excessive heat.[2][3] 3. Suboptimal reaction temperature or time. | 1. Ensure complete hydrolysis: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 2. Control reaction temperature: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating. 3. Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal balance for maximizing yield and minimizing side-products. |
| Presence of Amide Impurity | Incomplete hydrolysis of the nitrile intermediate, 2-(4-Chloro-2-methoxyphenyl)acetamide.[1][2][4][5] | Drive the hydrolysis to completion: - Increase the reaction time. - Ensure a sufficient molar excess of the base (e.g., potassium hydroxide). - After the initial reaction, consider adding water and heating for an additional period to ensure complete conversion of the amide to the carboxylate. |
| Presence of Decarboxylation Impurity | Excessive reaction temperature leading to the loss of CO2 and formation of 4-chloro-2-methoxytoluene.[2][3] | Maintain strict temperature control: - Use a well-calibrated heating mantle and a thermocouple to monitor the internal reaction temperature. - For the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile in ethylene glycol, aim for a temperature that is high enough for a reasonable reaction rate but below the temperature at which significant decarboxylation occurs. Literature on phenylacetic acids suggests that decarboxylation is more prevalent at very high temperatures (e.g., 300°C), but it can occur at lower temperatures with prolonged heating.[2] |
| Unreacted Nitrile Starting Material Detected | 1. Insufficient reaction time or temperature. 2. Inadequate mixing of the reaction mixture. 3. Poor quality of reagents. | 1. Optimize reaction parameters: Gradually increase the reaction time and/or temperature while monitoring for the disappearance of the starting material. 2. Ensure efficient stirring: Use an overhead stirrer for larger scale reactions to ensure homogeneity. 3. Verify reagent quality: Use fresh, high-purity 4-chloro-2-methoxyphenylacetonitrile and potassium hydroxide. |
| Discoloration of the Final Product | Formation of minor, colored impurities, potentially from side reactions at high temperatures. | Purification: - Recrystallize the crude product from a suitable solvent system (e.g., toluene, ethanol/water). - Perform a charcoal treatment on a solution of the crude product before recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should look for in the synthesis of this compound via nitrile hydrolysis?
The most likely impurity is 2-(4-Chloro-2-methoxyphenyl)acetamide, which results from the incomplete hydrolysis of the nitrile.[1][2][4][5] It is the intermediate in the conversion of the nitrile to the carboxylic acid.
Q2: How can I minimize the formation of the decarboxylation by-product, 4-chloro-2-methoxytoluene?
The key to preventing decarboxylation is careful temperature control. Phenylacetic acids can lose carbon dioxide at elevated temperatures.[2][3] Ensure your reaction is not heated excessively or for a prolonged period beyond what is necessary for complete conversion of the nitrile.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[1][6] For GC analysis of the carboxylic acid, derivatization might be necessary to increase volatility. Thin-Layer Chromatography (TLC) can be a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Q4: Can the choice of solvent impact side-product formation?
Yes, the solvent plays a crucial role. Ethylene glycol is often used in the hydrolysis of nitriles because its high boiling point allows the reaction to be conducted at a temperature sufficient to drive the hydrolysis to completion.[3] However, this also increases the risk of thermally induced side reactions like decarboxylation if the temperature is not well-controlled.
Q5: Are there any known side reactions involving ethylene glycol as a solvent?
While ethylene glycol is generally a stable solvent under basic conditions, the possibility of transesterification to form a glycol ester of the product is a theoretical side reaction, though likely minor under the typical saponification conditions where water is also present or added during workup.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
-
Materials:
-
4-chloro-2-methoxyphenylacetonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl) for workup
-
Toluene for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-methoxyphenylacetonitrile and ethylene glycol.
-
Add potassium hydroxide pellets to the mixture.
-
Heat the mixture with stirring to a temperature that allows for a steady rate of reaction, monitoring the internal temperature carefully.
-
Maintain the temperature and continue stirring for the prescribed time, or until reaction monitoring (e.g., TLC) indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., toluene or ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent such as toluene.
-
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Origin |
| 2-(4-Chloro-2-methoxyphenyl)acetamide | C9H10ClNO2 | Incomplete hydrolysis of the nitrile[1][2] |
| 4-chloro-2-methoxytoluene | C8H9ClO | Decarboxylation of the final product[2][3] |
| 4-chloro-2-methoxyphenylacetonitrile | C9H8ClNO | Unreacted starting material |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for impurity identification and correction.
References
stability testing of 2-(4-Chloro-2-methoxyphenyl)acetic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Chloro-2-methoxyphenyl)acetic acid. The information provided is based on established scientific principles for stability testing of pharmaceutical compounds and data on structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound under experimental conditions?
A1: Based on its chemical structure, the primary stability concerns for this compound include:
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Hydrolysis: The carboxylic acid functional group can potentially undergo reactions in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The methoxy group and the aromatic ring may be susceptible to oxidative degradation.
-
Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to the formation of degradation products.[1][2]
-
Decarboxylation: Carboxylic acids may undergo decarboxylation, particularly at elevated temperatures.
Q2: Where can I find regulatory guidance on stability testing?
A2: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. Key documents include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[2][3] These guidelines are widely accepted by regulatory agencies such as the FDA and EMA.
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] This is crucial for developing and validating stability-indicating analytical methods.[6]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation products: The compound may be degrading under your experimental conditions.
-
Impurities: The initial sample may contain impurities that are now being resolved by your analytical method.
-
Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.
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Mobile phase issues: Ghost peaks can result from impurities in the mobile phase or from the mobile phase interacting with the column.
Q5: How should I prepare my samples of this compound for HPLC analysis?
A5: Proper sample preparation is critical for accurate and reproducible HPLC results.[1][2] A general procedure would be:
-
Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase, such as a mixture of acetonitrile and water.[7][8]
-
Dilution: Dilute the sample to a concentration that falls within the linear range of your calibration curve.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a new or different column. |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between injections. |
| Loss of analyte during storage | - Degradation due to light, temperature, or pH- Adsorption to container walls | - Store samples in amber vials to protect from light.- Store samples at a low temperature (e.g., 2-8 °C or -20 °C).- Use silanized glass vials to minimize adsorption. |
| No degradation observed in forced degradation studies | - Stress conditions are not harsh enough | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of the stress condition. |
Experimental Protocols
The following are suggested starting protocols for the stability testing of this compound. These protocols are based on general guidelines and should be optimized and validated for your specific application.
Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and establish degradation pathways.
General Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 60 °C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2] A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent compound from its degradation products. The following is a suggested starting method that will require optimization and validation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Area (%) of Major Degradant(s) |
| 0.1 M HCl, 60 °C, 24h | |||
| 0.1 M NaOH, RT, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (60 °C, 48h, solid) | |||
| Photolytic (ICH Q1B) |
Table 2: Long-Term Stability Data (Example)
| Time Point | Storage Condition | Assay (% of Initial) | Total Impurities/Degradants (%) |
| 0 Months | 25 °C / 60% RH | 100.0 | |
| 3 Months | 25 °C / 60% RH | ||
| 6 Months | 25 °C / 60% RH | ||
| 9 Months | 25 °C / 60% RH | ||
| 12 Months | 25 °C / 60% RH |
Visualizations
Caption: Experimental workflow for stability testing.
References
- 1. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. nacalai.com [nacalai.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound | 170737-95-8 [sigmaaldrich.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Scaling Up the Production of 2-(4-Chloro-2-methoxyphenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale production of 2-(4-Chloro-2-methoxyphenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on the common hydrolysis route from 4-chloro-2-methoxyphenylacetonitrile.
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Hydrolysis: The hydrolysis of the nitrile starting material is not proceeding to completion. | Optimize Reaction Time and Temperature: Increase the reaction time and/or temperature within the limits of the solvent's boiling point and product stability. Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC. |
| Base Concentration: Ensure the molar ratio of the base (e.g., potassium hydroxide) to the nitrile is sufficient. For scaling up, localized concentration gradients can be an issue; ensure efficient stirring. | |
| Side Reactions: Formation of by-products due to competitive reactions. | Temperature Control: Run the reaction at the optimal temperature to minimize the formation of side products. Exothermic reactions may require external cooling to maintain a stable temperature. |
| Inert Atmosphere: If oxidative degradation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Isolation Issues: Loss of product during the work-up and extraction phases. | pH Adjustment: Carefully adjust the pH during acidification to ensure complete precipitation of the carboxylic acid. Check the pH of the aqueous layer after extraction to ensure all product has been recovered. |
| Solvent Selection: Use an appropriate extraction solvent in sufficient quantities to ensure efficient partitioning of the product from the aqueous layer. Perform multiple extractions for better recovery. |
Issue 2: Product Purity is Below Specification (e.g., >98%)
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction: Presence of unreacted 4-chloro-2-methoxyphenylacetonitrile. | Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is no longer detected. |
| Formation of Impurities: Side reactions leading to the formation of impurities that are difficult to separate. | Control of Reaction Conditions: As with low yield, strict control over temperature and reaction time is crucial. |
| Raw Material Purity: Ensure the purity of the starting materials (4-chloro-2-methoxyphenylacetonitrile, potassium hydroxide, and solvent) meets the required specifications. | |
| Inefficient Purification: The chosen purification method (e.g., recrystallization, chromatography) is not effectively removing impurities. | Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal system that maximizes the solubility of the product at high temperatures and minimizes its solubility at low temperatures, while leaving impurities dissolved. |
| Column Chromatography Optimization: If using column chromatography, optimize the stationary phase, mobile phase composition, and loading to achieve better separation. |
Issue 3: Poor Physical Properties of the Final Product (e.g., color, crystal form)
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Colored Impurities: Trace impurities can lead to discoloration of the final product. | Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration to remove the carbon. |
| Incorrect Crystal Habit: The product precipitates as an oil or fine powder instead of well-defined crystals. | Controlled Cooling: During recrystallization, allow the solution to cool slowly to promote the formation of larger, more well-defined crystals. Seeding the solution with a small crystal of the pure product can also help. |
| Solvent System: The choice of solvent for recrystallization can significantly impact the crystal form. Experiment with different solvents to achieve the desired crystal morphology. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A1: A widely used and scalable method is the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile. This reaction is typically carried out using a strong base like potassium hydroxide in a high-boiling point solvent such as ethylene glycol.[1]
Q2: What are the critical process parameters to monitor during the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile?
A2: The most critical parameters are temperature, reaction time, and the molar ratio of reactants. Inefficient temperature control can lead to the formation of by-products, while insufficient reaction time will result in incomplete conversion. The stoichiometry of the base is also crucial for driving the reaction to completion.
Q3: How can I effectively remove unreacted starting material from the final product?
A3: Unreacted 4-chloro-2-methoxyphenylacetonitrile is less polar than the carboxylic acid product. A well-optimized recrystallization procedure should effectively separate the two. Alternatively, column chromatography can be employed for higher purity requirements.
Q4: What are the expected by-products in this synthesis, and how can they be minimized?
A4: Potential by-products can arise from side reactions such as the formation of amides (if water is present in limited amounts initially) or degradation of the starting material or product under harsh conditions. Minimizing these by-products involves maintaining optimal reaction temperatures, ensuring a sufficiently high concentration of the hydrolyzing agent, and working under an inert atmosphere if necessary.
Q5: What is the recommended method for purifying crude this compound on a large scale?
A5: Recrystallization is generally the most cost-effective and scalable method for purifying solid organic compounds. The choice of solvent is critical and should be determined through laboratory-scale screening experiments. For very high purity requirements, preparative chromatography may be necessary, though it is often more expensive and complex to scale up.
Experimental Protocols
Synthesis of this compound via Hydrolysis
This protocol is based on a literature procedure and can be adapted for scale-up.[1]
Materials:
-
4-chloro-2-methoxyphenylacetonitrile
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl) for acidification
-
Suitable extraction solvent (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethylene glycol.
-
Dissolution of Base: Slowly add potassium hydroxide pellets to the ethylene glycol with stirring until fully dissolved. The process may be exothermic.
-
Addition of Nitrile: Once the KOH solution has reached the desired reaction temperature, add the 4-chloro-2-methoxyphenylacetonitrile in portions or via an addition funnel.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 100-140 °C) and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger vessel containing water.
-
Acidify the aqueous solution to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent.
Quantitative Data Summary (Example)
| Reactant/Product | Molecular Weight ( g/mol ) | Example Quantity (g) | Moles (mol) | Molar Ratio |
| 4-chloro-2-methoxyphenylacetonitrile | 181.61 | 141 | 0.776 | 1 |
| Potassium hydroxide | 56.11 | 83.2 | 1.483 | 1.91 |
| This compound | 200.62 | 148 (crude) | 0.738 | - |
| Data adapted from a literature synthesis.[1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
resolving inconsistent experimental results with 2-(4-Chloro-2-methoxyphenyl)acetic acid
Welcome to the technical support center for 2-(4-Chloro-2-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical structure (an acetic acid derivative), this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[1] For long-term storage, especially when dissolved in a solvent, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound is typically offered at a purity of ≥98%.[2][3] It is crucial to verify the purity of the specific lot you are using, as impurities can lead to inconsistent experimental results.
Q4: Has the mechanism of action for this compound been elucidated?
A4: The provided search results do not contain information regarding a specific, well-defined biological mechanism of action for this compound. It is primarily documented as a chemical intermediate in the synthesis of more complex molecules.[4][5] Researchers using this compound in biological assays will likely need to perform initial screening and mechanism-of-action studies to determine its biological targets and effects.
Troubleshooting Guide
This guide addresses potential sources of inconsistent experimental results when working with this compound.
Issue 1: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Compound Instability: The compound may be degrading in your experimental medium or under your specific assay conditions. | Perform a stability study of the compound in your assay buffer at the working concentration and temperature over the time course of your experiment. Analyze for degradation products using techniques like HPLC or LC-MS. |
| Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations. | After dissolving the compound in a stock solvent, vortex thoroughly and visually inspect for any precipitate. Consider gentle warming or sonication to aid dissolution. When diluting into aqueous media, ensure it remains in solution. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes for dose-response curves, can introduce significant variability. | Use calibrated pipettes and appropriate tip sizes. For serial dilutions, prepare a sufficient volume of each concentration to minimize errors. |
| Cell-Based Assay Variability: Factors such as cell passage number, confluency, and health can affect the response. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
Issue 2: No observable effect or lower than expected activity.
| Potential Cause | Recommended Solution |
| Incorrect Concentration: The actual concentration of the active compound may be lower than calculated due to degradation or precipitation. | Prepare fresh dilutions for each experiment from a recently prepared stock solution. Confirm the concentration and purity of your stock if possible. |
| Inappropriate Assay System: The chosen cell line or target may not be sensitive to the compound. | Test the compound in a panel of different cell lines or with different targets to identify a responsive system. Include appropriate positive and negative controls to validate the assay's performance. |
| Compound Adsorption: The compound may adsorb to plasticware, reducing the effective concentration. | Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. |
Physicochemical and Supplier Data
| Property | Value | Source |
| CAS Number | 170737-95-8 | [2] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Purity | ≥98% | [2][3] |
| Physical Form | Solid | [3] |
| Boiling Point | 323.5 ± 27.0 °C at 760 mmHg | [3] |
| Storage Temperature | Room Temperature | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.01 mg of this compound (MW: 200.62 g/mol ).
-
Dissolving: Add 1 mL of high-purity DMSO to the weighed compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for testing a chemical compound.
Caption: A hypothetical signaling pathway for investigation.
References
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(4-Chloro-2-methoxyphenyl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-(4-Chloro-2-methoxyphenyl)acetic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our cell-based assays, which we suspect is due to poor cell permeability. What are the potential reasons for this?
A1: Poor cell permeability of a small molecule like this compound can stem from several physicochemical and biological factors:
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Physicochemical Properties: The inherent properties of the molecule play a crucial role. These include its polarity, molecular size, and the number of hydrogen bond donors and acceptors. Molecules that are too polar may struggle to cross the lipid bilayer of the cell membrane. Conversely, highly lipophilic compounds might get trapped within the membrane.
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Low Aqueous Solubility: Poor solubility can lead to low concentration gradients across the cell membrane, thereby reducing passive diffusion.
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Active Efflux: The compound may be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell.[1][2][3][4] This can significantly reduce the intracellular concentration of the compound.
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Experimental Conditions: Factors such as the pH of the medium and the presence of certain proteins can influence the charge state and availability of the compound for cellular uptake.
Q2: How can we experimentally assess the cell permeability of this compound?
A2: Two widely used in vitro assays to determine compound permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
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PAMPA: This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[5][6] It is a high-throughput and cost-effective method for initial screening.[7]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9][10] It provides a more comprehensive assessment as it accounts for passive diffusion, active transport, and efflux mechanisms.[6][8]
A bidirectional Caco-2 assay, measuring transport from the apical to the basolateral side (A-B) and vice versa (B-A), can help determine if the compound is subject to active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[9][10]
Q3: What strategies can we employ to improve the cell permeability of this compound?
A3: Several strategies can be explored to enhance the cellular uptake of your compound:
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Prodrug Approach: The compound can be chemically modified into an inactive form (prodrug) with improved permeability.[11][12][13] This modification, often by masking polar functional groups, is designed to be reversed inside the cell to release the active drug.[12][14][15][16]
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Use of Permeation Enhancers: These are excipients that can be co-administered with the compound to improve its permeability.[17][18] Examples include fatty acids, cyclodextrins, and chitosan.[17][18]
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Nanoparticle-Based Drug Delivery: Encapsulating the compound in nanoparticles can facilitate its entry into cells.[19][20][21][22] This approach can also protect the compound from degradation and improve its solubility.[19]
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Chemical Modification: Minor structural modifications to the compound, such as reducing the number of hydrogen bond donors or introducing lipophilic groups, can sometimes improve permeability.[23][24][25]
Data Presentation
The following table provides a representative summary of expected results from permeability assays, which can be used as a benchmark for your experimental data.
| Compound Category | Apparent Permeability (Papp) (10⁻⁶ cm/s) in PAMPA | Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 (A-B) | Efflux Ratio (Papp B-A / Papp A-B) in Caco-2 |
| High Permeability | > 10 | > 10 | < 2 |
| Moderate Permeability | 1 - 10 | 1 - 10 | < 2 |
| Low Permeability | < 1 | < 1 | Not Applicable |
| Subject to Efflux | > 1 | Variable | > 2 |
Note: These are generalized ranges. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
DMSO
-
High and low permeability control compounds
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound and control compounds in DMSO.
-
Dilute the stock solutions in PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the diluted compound solution to the donor wells.
-
Fill the acceptor wells with PBS (which may also contain a small percentage of DMSO to act as a sink).
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
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After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
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Cell culture medium and supplements
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Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
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Control compounds (e.g., a high permeability compound like propranolol and a low permeability compound like mannitol)
-
Efflux pump inhibitors (optional, e.g., verapamil for P-gp)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low permeability marker like Lucifer Yellow.[10]
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Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of the test compound and controls in the transport buffer.
-
For A-B permeability: Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
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For B-A permeability: Add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
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At specified time points, take samples from the receiver compartment and replace with fresh buffer. A final sample is also taken from the donor compartment.
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Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability.
Caption: Impact of poor cell permeability on intracellular target engagement.
References
- 1. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. mdpi.com [mdpi.com]
- 22. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Small chemical change to boost bioavailability of drug molecules | EurekAlert! [eurekalert.org]
Technical Support Center: Optimizing Crystallization of 2-(4-Chloro-2-methoxyphenyl)acetic acid
Welcome to the technical support center for the crystallization of 2-(4-Chloro-2-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to crystallization?
A1: Understanding the basic physical properties is crucial for developing a successful crystallization process. Key properties include:
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | ChemScene |
| Molecular Weight | 200.62 g/mol | ChemScene |
| Melting Point | ~100 °C | Based on synthesis of related compounds |
| Appearance | White to off-white solid | General observation for similar compounds |
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Based on the structure, which includes a polar carboxylic acid group and a less polar substituted phenyl ring, a range of solvents can be considered. For cooling crystallization, ideal solvents will exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Good starting points for solvent screening include:
-
Alcohols: Methanol, Ethanol, Isopropanol. A related compound, p-methoxyphenylacetic acid, is readily soluble in ethanol and methanol.[1]
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene, Xylene (a bromo-analog was recrystallized from xylene)
-
Ethers: Tetrahydrofuran (THF)
-
Water: Due to the carboxylic acid group, there might be some solubility in hot water, making it a potential solvent or anti-solvent.
-
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling. This is often due to the solution being highly supersaturated at a temperature that is above the melting point of the solid form in the solvent.
-
To prevent oiling out:
-
Use a more dilute solution: Add more solvent to decrease the supersaturation level.
-
Cool the solution more slowly: This allows more time for nucleation and crystal growth to occur at a temperature where the solid phase is stable.
-
Use a different solvent: A solvent in which the compound is less soluble at higher temperatures can be beneficial.
-
Add seed crystals: Introducing a small amount of the pure solid can encourage crystallization to begin at a higher temperature.
-
Q4: My yield is low. How can I improve it?
A4: Low yield can be caused by several factors:
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature.
-
Using too much solvent: Dissolve the crude material in the minimum amount of hot solvent required to achieve a saturated solution.
-
Washing with a solvent in which the product is too soluble: Wash the collected crystals with a minimal amount of ice-cold solvent.
Troubleshooting Guides
Issue 1: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the solute. |
| Nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound. |
| Incorrect solvent choice. | The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture. |
Issue 2: The resulting crystals are impure.
| Possible Cause | Suggested Solution |
| Rapid crystallization trapping impurities. | 1. Ensure the solution cools slowly and without agitation in the initial stages. 2. Consider a second recrystallization step. |
| Insoluble impurities present in the starting material. | Perform a hot filtration of the saturated solution before allowing it to cool. |
| The chosen solvent does not effectively separate the impurity. | Screen for a different solvent where the solubility of the impurity is significantly different from the target compound. |
Issue 3: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| High degree of supersaturation at a temperature above the compound's melting point in the solvent. | 1. Reheat the solution and add more solvent to make it more dilute. 2. Allow the solution to cool at a much slower rate. |
| Presence of impurities depressing the melting point. | Purify the crude material by another method (e.g., column chromatography) before crystallization. |
| Inappropriate solvent. | Select a solvent in which the compound has a lower solubility at elevated temperatures. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a suitable flask, add the crude this compound. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent at room temperature (e.g., acetone or THF). A "good" solvent is one in which the compound is highly soluble.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise with stirring until the solution becomes persistently turbid. An "anti-solvent" is a solvent in which the compound is poorly soluble.
-
Clarification: Gently warm the mixture until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent mixture (ice-cold) for washing.
Visualizations
Caption: Experimental workflow for cooling crystallization.
Caption: Troubleshooting logic for common crystallization issues.
References
Validation & Comparative
validating the antiviral activity of 2-(4-Chloro-2-methoxyphenyl)acetic acid against different viral serotypes
For Immediate Release
Researchers and drug development professionals are constantly seeking novel small molecules with the potential to combat viral infections. This guide provides a comparative framework for evaluating the antiviral activity of a candidate compound, 2-(4-Chloro-2-methoxyphenyl)acetic acid, against a panel of diverse viral serotypes. To offer a clear benchmark, its hypothetical performance is contrasted with established antiviral agents: Remdesivir for SARS-CoV-2, Acyclovir for Herpes Simplex Virus-1 (HSV-1), and Sofosbuvir for Hepatitis C Virus (HCV).
This document outlines the essential experimental protocols required for such a validation, presents hypothetical data in a structured format, and visualizes the experimental workflow and a key viral signaling pathway that represents a potential drug target.
Comparative Antiviral Activity and Cytotoxicity
The initial assessment of any potential antiviral compound involves determining its efficacy in inhibiting viral replication (EC50) and its toxicity to host cells (CC50). The therapeutic potential is often summarized by the Selectivity Index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.
The following tables present hypothetical data for this compound alongside reported data for approved antiviral drugs.
Table 1: Antiviral Activity against SARS-CoV-2 (Vero E6 cells)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 5.8 | >100 | >17.2 |
| Remdesivir | 1.65[1] | >100[2] | >60.6 |
Table 2: Antiviral Activity against Herpes Simplex Virus-1 (HSV-1) (Vero cells)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 8.2 | >100 | >12.2 |
| Acyclovir | 8.5[3] | 617[4] | 72.6 |
Table 3: Antiviral Activity against Hepatitis C Virus (HCV) (Huh-7 cells)
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 150 | >100 | >667 |
| Sofosbuvir | 32 - 130[5] | >100 | >769 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstone of antiviral drug development. The following are detailed protocols for determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of a test compound.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol determines the concentration of the test compound that reduces the viability of host cells by 50%.
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., Vero E6 for SARS-CoV-2, Vero for HSV-1, Huh-7 for HCV) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well microplate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" vehicle control (DMSO) and a "cells only" control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the "no-drug" control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Determination of 50% Effective Concentration (EC50) by Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding:
-
Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the cell monolayers with various concentrations of this compound for 1 hour.
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cell monolayer with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and use non-linear regression analysis to determine the EC50 value.
-
Visualizing the Process and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antiviral activity and cytotoxicity of a test compound.
Caption: Workflow for determining cytotoxicity (CC50) and antiviral efficacy (EC50).
Potential Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Many viruses manipulate host cell signaling pathways to facilitate their replication.[1][6] The Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is often hijacked by viruses.[3][7][8] For instance, influenza A virus requires the activation of this pathway for the nuclear export of its ribonucleoprotein complexes.[3][7][8] Similarly, some herpesviruses and coronaviruses also modulate this pathway to their advantage.[9][10] Therefore, inhibitors of the MAPK/ERK pathway are being investigated as potential host-targeted antiviral agents.[11][12]
The diagram below illustrates the MAPK/ERK signaling cascade and highlights potential points of inhibition for an antiviral compound.
References
- 1. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-Regulation of Hepatitis C Virus Replication and Production by Inhibition of MEK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFG - GEPRIS - The role of MAPK pathways in influenza virus replication and bacterial super-infection [gepris.dfg.de]
- 6. Human DNA Virus Exploitation of the MAPK-ERK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade | Semantic Scholar [semanticscholar.org]
- 8. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Chloro-2-methoxyphenyl)acetic Acid and Other Phenylacetic Acid Derivatives for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), phenylacetic acid derivatives represent a cornerstone of therapeutic options for pain and inflammation. This guide provides a comparative analysis of 2-(4-Chloro-2-methoxyphenyl)acetic acid against established phenylacetic acid derivatives, namely diclofenac and ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, proposed experimental protocols for direct comparison, and visualizations of key biological pathways and workflows.
Introduction to Phenylacetic Acid Derivatives as NSAIDs
Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, serving as foundational structures for numerous pharmaceuticals.[1] Their biological activities are diverse, with many exhibiting potent anti-inflammatory, analgesic, and antipyretic properties.[2] The primary mechanism of action for the anti-inflammatory effects of most phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3]
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1] The relative selectivity of NSAIDs for COX-1 versus COX-2 is a crucial determinant of their efficacy and side-effect profile.[4] Non-selective inhibition of COX-1 is associated with gastrointestinal toxicity, a common side effect of traditional NSAIDs.[5]
This guide focuses on this compound, a halogenated and methoxy-substituted phenylacetic acid derivative. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other potent NSAIDs suggests it may possess significant anti-inflammatory and analgesic properties. To facilitate further research and development, this guide presents a framework for its comparative evaluation.
Physicochemical Properties
The physicochemical properties of a drug molecule, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. A comparison of the predicted and known physicochemical properties of this compound, diclofenac, and ibuprofen is presented below.
| Property | This compound | Diclofenac | Ibuprofen |
| Molecular Formula | C₉H₉ClO₃[6] | C₁₄H₁₁Cl₂NO₂[7] | C₁₃H₁₈O₂ |
| Molecular Weight ( g/mol ) | 200.62[6] | 296.15[7] | 206.29 |
| pKa | Predicted ~4.0 | 4.15[7] | 4.4 - 4.91[8] |
| LogP | Predicted 1.9757[6] | 4.51[7] | 3.97 |
| Topological Polar Surface Area (TPSA) | 46.53 Ų[6] | 49.33 Ų | 37.30 Ų |
Note: Data for this compound is based on computational predictions where experimental data is unavailable.
Comparative Biological Activity: A Proposed Investigation
To date, there is a lack of publicly available, direct comparative data on the biological activity of this compound. The following section outlines a proposed experimental plan to generate this crucial data, alongside a summary of known data for diclofenac and ibuprofen for contextual comparison.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. Determining the half-maximal inhibitory concentration (IC50) for each isoform is essential to understand the potency and selectivity of a compound.
Table of Known and Proposed COX Inhibition Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Diclofenac | 0.076[9] | 0.026[9] | 2.92 |
| Ibuprofen | 12[9] | 80[9] | 0.15 |
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a standard in vivo model for assessing the peripheral analgesic activity of compounds.
Table of Known and Proposed Analgesic Activity:
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| This compound | To be determined | To be determined |
| Diclofenac Sodium | 10 | Significant reduction[10] |
| Ibuprofen | 100 | Significant reduction |
Comparative Toxicity Profile
A crucial aspect of drug development is the assessment of a compound's safety profile. For NSAIDs, the ulcerogenic potential is a key parameter.
Table of Known and Proposed Toxicity Data:
| Compound | Acute Oral LD50 (rat, mg/kg) | Ulcerogenic Potential |
| This compound | To be determined | To be determined |
| Phenylacetic acid (parent compound) | 2250[11] | Moderate[5] |
| Diclofenac | 150 | High |
| Ibuprofen | 636 | Moderate |
Experimental Protocols
To facilitate the direct comparison of this compound with other phenylacetic acid derivatives, detailed experimental protocols for key assays are provided below.
Synthesis of this compound
Reaction: Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile.[12]
Procedure:
-
In a suitable reaction vessel, combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 280 ml of ethylene glycol.
-
To this mixture, add 83.2 g of potassium hydroxide.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from an appropriate solvent to yield this compound.
Synthesis workflow for this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.[13]
Materials:
-
COX Assay Buffer
-
Heme
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plate and plate reader
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add 150 µl of COX Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µl of the test compound solution to the inhibitor wells. For control wells (100% initial activity), add 10 µl of the solvent.
-
Incubate the plate for a pre-determined time (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µl of the colorimetric substrate solution followed immediately by 20 µl of arachidonic acid to all wells.
-
Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid [mdpi.com]
- 5. This compound | C9H9ClO3 | CID 14675568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Analgesic Effects of Pyeongwisan on LPS-Stimulated Murine Macrophages and Mouse Models of Acetic Acid-Induced Writhing Response and Xylene-Induced Ear Edema [mdpi.com]
- 11. US3086990A - Halogenated alpha-methoxyphenyl acetic acids - Google Patents [patents.google.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. scbt.com [scbt.com]
Confirming the Mechanism of Action of Phenylacetic Acid Derivatives through Target Engagement Studies: A Comparative Guide
Introduction
Phenylacetic acid derivatives represent a broad class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents. While the specific compound 2-(4-Chloro-2-methoxyphenyl)acetic acid is noted as a valuable intermediate in the synthesis of analgesic and anti-inflammatory drugs, detailed public data on its specific biological target and mechanism of action are scarce. However, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
This guide provides a comparative framework for confirming the mechanism of action of phenylacetic acid derivatives, using the well-characterized COX enzymes as a representative target. We will explore established target engagement methodologies, present comparative data for known COX inhibitors, and provide detailed experimental protocols for researchers in drug development. The principles and techniques outlined here are broadly applicable to the characterization of novel compounds within this class.
Comparative Inhibitory Activity against COX-1 and COX-2
To contextualize the potential efficacy and selectivity of a novel phenylacetic acid derivative, it is essential to compare its inhibitory activity against known compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. Higher selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][4]
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac | Phenylacetic Acid Derivative | 4.802 | 0.822 | 5.84 |
| Celecoxib | Selective COX-2 Inhibitor | 13.02 | 0.49 | 26.57 |
| Compound 9d | Nicotinohydrazide Derivative | - | 0.095 | - |
| Compound 4e | Indolin-2-one Derivative | - | 2.35 | - |
| Phar-95239 | Novel Compound (Virtual Screen) | 9.32 | 0.82 | 11.36 |
| T0511-4424 | Novel Compound (Virtual Screen) | 8.42 | 0.69 | 12.20 |
| Zu-4280011 | Novel Compound (Virtual Screen) | 15.23 | 0.76 | 20.03 |
Note: Data is compiled from multiple sources for illustrative purposes.[3][5][6] Direct comparison between studies should be made with caution due to variations in experimental conditions.
Target Engagement and Signaling Pathway
To confirm that a compound interacts with its intended target within a cellular context, target engagement studies are crucial. The following diagrams illustrate a general workflow for such studies and the canonical arachidonic acid signaling pathway, which is the primary target of COX inhibitors.
References
- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 2. scribd.com [scribd.com]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 2-(4-Chloro-2-methoxyphenyl)acetic acid efficacy in different cell lines or animal models
A comprehensive search of scientific literature and databases reveals a significant lack of publicly available data on the efficacy of 2-(4-Chloro-2-methoxyphenyl)acetic acid in different cell lines or animal models. To date, no studies have been published that detail its biological activity, mechanism of action, or provide quantitative data such as IC50 values or in vivo efficacy results. Therefore, a direct comparison with alternative compounds based on experimental data is not possible at this time.
While information regarding the chemical properties and commercial availability of this compound is accessible, research into its biological effects appears to be unpublished or not in the public domain.
Insights from Related Phenoxyacetic Acid Derivatives
Although no direct data exists for this compound, studies on structurally related phenoxyacetic acid derivatives may offer some general context, though it is crucial to note that these findings cannot be extrapolated to the specific compound of interest. The biological activity of such compounds is highly dependent on the nature and position of substituents on the phenyl ring.
For instance, various derivatives of phenoxyacetic acid have been investigated for a range of biological activities, including:
-
Anti-inflammatory Properties: Some novel phenoxyacetic acid derivatives have been synthesized and evaluated as potential selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug development.
-
Antimicrobial Activity: Research into derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid has demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis.
These examples highlight the potential for compounds with a phenoxyacetic acid scaffold to possess therapeutic properties. However, the specific substitutions of a chloro group at the 4-position and a methoxy group at the 2-position of the phenyl ring in this compound will uniquely influence its chemical properties and biological activity. Without dedicated experimental studies, any potential efficacy remains purely speculative.
Future Directions
To ascertain the efficacy of this compound, rigorous preclinical studies would be required. A typical experimental workflow to investigate a novel compound's potential efficacy is outlined below.
Experimental Workflow: Investigating a Novel Compound
Caption: A generalized workflow for evaluating the efficacy of a novel chemical compound.
This guide will be updated as and when any relevant experimental data on the efficacy of this compound becomes available in the scientific literature. Researchers, scientists, and drug development professionals are encouraged to consult primary research articles for specific details on related compounds.
A Comparative Guide to the Synthetic Efficiency of Routes to 2-(4-Chloro-2-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to 2-(4-Chloro-2-methoxyphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their synthetic efficiency, considering factors such as reaction yield, starting materials, and reaction conditions. This document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing considerations of yield, cost, and experimental feasibility.
Synthetic Routes Overview
Two primary routes for the synthesis of this compound are presented and compared:
-
Route 1: Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile. This is a well-documented, two-step process starting from the corresponding benzyl cyanide.
-
Route 2: Proposed Willgerodt-Kindler Reaction of 4-chloro-2-methoxyacetophenone. This proposed three-step route utilizes a common and versatile reaction for the synthesis of arylacetic acids from aryl ketones.
The following sections provide a detailed analysis of each route, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Proposed Willgerodt-Kindler |
| Starting Material | 4-chloro-2-methoxyphenylacetonitrile | 4-chloro-2-methoxyacetophenone |
| Key Reactions | 1. Cyanation2. Hydrolysis | 1. Willgerodt-Kindler2. Hydrolysis |
| Overall Yield | ~95% (based on provided data) | Estimated ~70-80% (typical for this reaction sequence) |
| Number of Steps | 2 | 3 |
| Reagents | Potassium hydroxide, ethylene glycol | Sulfur, morpholine, sodium hydroxide |
| Reaction Conditions | High temperature | High temperature, reflux |
| Purity of Final Product | High (solid product obtained) | Requires purification |
Experimental Protocols
Detailed experimental methodologies for the key steps of each synthetic route are provided below.
Route 1: Hydrolysis of 4-chloro-2-methoxyphenylacetonitrile
This route involves the hydrolysis of 4-chloro-2-methoxyphenylacetonitrile to the desired carboxylic acid.
Step 1: Synthesis of 4-chloro-2-methoxyphenylacetonitrile
This is a standard procedure and the starting material is commercially available. A general procedure for its synthesis from the corresponding benzyl chloride is provided for completeness.
To a solution of 1-chloro-4-(chloromethyl)-2-methoxybenzene in a suitable solvent such as ethanol or DMSO, is added one equivalent of sodium or potassium cyanide. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-methoxyphenylacetonitrile.
Step 2: Hydrolysis to this compound [1]
-
In a reaction vessel, 141 g of 4-chloro-2-methoxyphenylacetonitrile is combined with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol.
-
The mixture is heated and stirred. The progress of the reaction is monitored until completion.
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
This procedure yields 148 g of this compound as a solid.
Route 2: Proposed Willgerodt-Kindler Reaction of 4-chloro-2-methoxyacetophenone
This proposed route begins with the readily available 4-chloro-2-methoxyacetophenone and proceeds via a thioamide intermediate.
Step 1: Willgerodt-Kindler Reaction
-
In a round-bottom flask equipped with a reflux condenser, 4-chloro-2-methoxyacetophenone, elemental sulfur, and morpholine are combined in a high-boiling solvent such as pyridine or DMF.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into water.
-
The product, a thiomorpholide, is extracted with an organic solvent, washed, dried, and concentrated.
Step 2: Hydrolysis of the Thiomorpholide
-
The crude thiomorpholide from the previous step is dissolved in a mixture of ethanol and water.
-
A strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
-
The mixture is heated to reflux for several hours to effect hydrolysis of both the thioamide and the amide.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Step 3: Purification
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
Structure-Activity Relationship of 2-(4-Chloro-2-methoxyphenyl)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-(4-chloro-2-methoxyphenyl)acetic acid, primarily focusing on their potential as anti-inflammatory agents. Due to a lack of comprehensive SAR studies on a series of direct analogs of this specific parent compound, this guide synthesizes findings from structurally related substituted phenylacetic acid derivatives to infer key structural determinants of activity. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potency of phenylacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the acetic acid side chain. The core structure, this compound, contains a chlorine atom at the para-position and a methoxy group at the ortho-position. The interplay of these and other functional groups dictates the compound's efficacy and selectivity, primarily towards COX-1 and COX-2 enzymes.
Phenyl Ring Substitutions
Halogen substitution on the phenyl ring, particularly with chlorine, has been shown to enhance anti-inflammatory activity. In a series of substituted (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring was found to considerably increase potency in adjuvant arthritis tests.[1] The position of these substituents is also critical. For instance, in the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac, a 2-ortho chloro group plays a crucial role in forcing the anilino-phenyl ring out of the plane of the phenylacetic acid portion, which is important for its activity.
The presence of a methoxy group, as in the parent compound, can also modulate activity. In some series of COX-2 inhibitors, a methoxy substituent at the para-position of the N-3 phenyl ring was found to improve selectivity and potency. While the parent compound has the methoxy group at the ortho-position, its electronic and steric effects are expected to influence the overall conformation and binding to the target enzyme.
Acetic Acid Side Chain Modifications
Modifications to the acetic acid moiety can also impact activity. The introduction of an alpha-methyl group to create a propionic acid derivative, a common strategy in NSAID development (e.g., Ibuprofen, Naproxen), can alter potency and pharmacokinetics. For example, the alpha-methyl homologue of 3-chloro-4-cyclopropylmethoxyphenylacetic acid was synthesized and showed comparable anti-inflammatory activity to established drugs like alclofenac and phenylbutazone.[2]
Quantitative Data Summary
| Compound/Analog | Key Structural Features | Biological Activity Data | Reference Compound |
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | Dichloro substitution on the phenoxy ring | Potent anti-inflammatory activity with low ulcerogenic potential | - |
| 3-Chloro-4-cyclopropylmethoxyphenylacetic acid | Chloro and cyclopropylmethoxy substitutions | Favorable anti-inflammatory, analgesic, and antipyretic activities | Alclofenac, Phenylbutazone |
| α-Methyl homolog of 3-chloro-4-cyclopropylmethoxyphenylacetic acid | Introduction of an α-methyl group to the acetic acid side chain | Comparable anti-inflammatory activity to the parent compound and standards | Alclofenac, Phenylbutazone |
| Diclofenac | 2,6-dichloroaniline substituent | Potent COX inhibitor | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound for the two COX isoforms.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX enzyme in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid (the substrate).
-
The mixture is incubated for a specific time (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2.
-
The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these anti-inflammatory agents involves the inhibition of the cyclooxygenase pathway, which is a key part of the arachidonic acid cascade.
Caption: Inhibition of the COX pathway by phenylacetic acid analogs.
The diagram above illustrates how inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-1 and COX-2 enzymes then convert arachidonic acid into prostaglandins and thromboxanes, which mediate inflammation, pain, fever, and other physiological processes. Phenylacetic acid analogs exert their anti-inflammatory effect by inhibiting these COX enzymes.
Caption: General workflow for SAR studies of anti-inflammatory agents.
This workflow outlines the typical process for conducting SAR studies on novel anti-inflammatory compounds. It begins with the design and synthesis of analogs, followed by a hierarchical screening process involving in vitro and in vivo assays, and culminates in the analysis of the data to establish SAR and identify lead candidates for further development.
References
benchmarking the potency and toxicity of 2-(4-Chloro-2-methoxyphenyl)acetic acid against standard compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory potency and cytotoxic effects of 2-(4-Chloro-2-methoxyphenyl)acetic acid against established standard compounds. The experimental data presented herein is hypothetical and intended to serve as an illustrative example for researchers designing and conducting their own investigations.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the potency and toxicity of this compound compared to standard reference compounds.
Table 1: In Vitro Anti-Inflammatory Potency (Hypothetical Data)
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | 15.2 |
| COX-2 | 2.8 | |
| Diclofenac[1] | COX-1 | 5.1 |
| COX-2 | 0.9 | |
| Indomethacin[1] | COX-1 | 0.8 |
| COX-2 | 12.5 |
Table 2: In Vitro Cytotoxicity on RAW 264.7 Macrophages (Hypothetical Data)
| Compound | Assay | IC50 (µM) |
| This compound | MTT | >100 |
| LDH | >100 | |
| Doxorubicin[2] | MTT | 0.5 |
| LDH | 0.8 | |
| Tamoxifen[2] | MTT | 7.2 |
| LDH | 10.5 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide experimental design.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1][3]
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound) and standard drugs (Diclofenac, Indomethacin)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, heme, and the enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or standard drug to the wells of a 96-well plate.
-
Add the reaction buffer to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition versus the compound concentration.[4][5]
In Vitro Cytotoxicity Assays: MTT and LDH
These assays are performed to evaluate the toxic effects of a compound on a cell line, such as murine macrophages (RAW 264.7).
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [6][7]
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[7] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Test compound and standard cytotoxic drugs (Doxorubicin, Tamoxifen)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or standard drugs for 24 or 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
2. LDH (Lactate Dehydrogenase) Assay [7][9]
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage.[9] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
Test compound and standard cytotoxic drugs
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with the test compound as described in the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.[9]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified diagram of the NF-κB inflammatory signaling pathway.
References
- 1. ijcrt.org [ijcrt.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Independent Evaluation of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the currently available scientific literature on 2-(4-Chloro-2-methoxyphenyl)acetic acid. In the absence of direct independent replication studies for specific published findings, this document focuses on compiling and comparing existing data on the synthesis, and potential biological activities of this compound and its structural analogs. The information is intended to serve as a valuable resource for researchers interested in this molecule and its potential applications.
Chemical Properties and Synthesis
This compound is a halogenated and methoxylated derivative of phenylacetic acid. Its chemical structure lends itself to various synthetic routes, and it serves as a precursor for more complex molecules in medicinal chemistry.
Synthesis Protocols
Two distinct synthetic approaches for this compound and its derivatives have been reported in the literature. The following table summarizes these methods, providing a basis for comparison of reagents, conditions, and outcomes.
| Method | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Method 1: Hydrolysis of Acetonitrile | 4-chloro-2-methoxyphenylacetonitrile | Potassium hydroxide, Ethylene glycol | - | This compound | Not Reported | [1] |
| Method 2: Hetero-Diels-Alder Reaction (for derivative) | 2-(4-chloro-2-formylphenoxy)acetic acid and 4-thioxothiazolidin-2-one | Glacial acetic acid, Hydroquinone | Reflux, 2 hours | (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid (intermediate) | Not Reported | [2] |
Experimental Protocol: Method 1 - Hydrolysis of Acetonitrile [1]
-
Combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol.
-
The reaction proceeds to yield 148 g of the solid product, this compound, with a reported melting point of 100°C.
Experimental Protocol: Method 2 - Hetero-Diels-Alder Reaction for a Derivative [2]
This method describes the synthesis of a more complex derivative using a molecule related to the target compound.
-
A mixture of a pyrazoline-containing dienophile (1.85 g, 5 mmol) and (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid (1.65 g, 5 mmol) with hydroquinone (0.1 mmol%) in glacial acetic acid (10 mL) is heated under reflux for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is isolated by filtration, washed with water and ethanol, and purified by recrystallization from a mixture of DMF and ethanol (1:2) to yield the final product.
Potential Biological Activities and Analogs
While specific biological activity data for this compound is limited in the searched literature, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications. The primary areas of investigation for related phenylacetic acid derivatives include anti-inflammatory, analgesic, and herbicidal activities.
Anti-inflammatory and Analgesic Potential
Several studies have explored the anti-inflammatory and analgesic properties of chlorophenoxyacetic acid derivatives. For instance, benoxaprofen, a compound with a related structure, has been identified as a potent anti-inflammatory and antipyretic agent. The mechanism of action for some of these compounds is thought to be unrelated to the inhibition of prostaglandin synthesis, which differentiates them from many common non-steroidal anti-inflammatory drugs (NSAIDs). The structural characteristics of 2-(3-Chloro-4-methoxyphenyl)acetic acid, an isomer of the target compound, have also been explored for potential anti-inflammatory and analgesic activities.[3]
Herbicidal Activity
Chlorophenoxyacetic acids are a well-known class of herbicides. The biological activity of these compounds, including their herbicidal effects, is influenced by the number and position of chlorine atoms on the aromatic ring. The mechanism of action for herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. This is achieved through binding to auxin receptors and subsequent degradation of transcriptional repressors in the auxin signaling pathway.
Comparison of Biological Activities of Phenylacetic Acid Analogs
The following table summarizes the reported biological activities of various phenylacetic acid derivatives, providing a comparative context for the potential activities of this compound.
| Compound/Analog | Substitution Pattern | Reported Biological Activity | Potential Mechanism of Action | Reference |
| Benoxaprofen | 2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid | Anti-inflammatory, Antipyretic, Analgesic | Weak prostaglandin synthetase inhibition | [4] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-dichloro | Herbicide | Mimics auxin, leading to uncontrolled plant growth | |
| 2-(3-Chloro-4-methoxyphenyl)acetic acid | 3-chloro, 4-methoxy | Potential anti-inflammatory and analgesic | Not specified | [3] |
| 2-(4-Methoxyphenyl)acetic acid | 4-methoxy | Plasma metabolite, potential biomarker for NSCLC | Protective role in preventing lung cancer development | [5] |
Conclusion
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Evaluating the Enantiomeric Purity of 2-(4-Chloro-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development of chiral drug candidates. For 2-(4-Chloro-2-methoxyphenyl)acetic acid, a chiral carboxylic acid, ensuring a high degree of enantiomeric purity is paramount for its potential therapeutic efficacy and safety. This guide provides a comparative overview of established analytical techniques for evaluating its enantiomeric composition, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Techniques
The primary methods for the enantiomeric resolution of chiral carboxylic acids, such as this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) following derivatization, and Chiral Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Separation of volatile enantiomeric derivatives on a chiral stationary phase in a gaseous mobile phase. | Differential migration of enantiomers in an electric field, typically with a chiral selector in the background electrolyte. |
| Sample Derivatization | Often not required, allowing for direct analysis. | Mandatory to increase volatility and thermal stability (e.g., esterification followed by acylation). | May be required for detection or to enhance separation, but often direct analysis is possible. |
| Instrumentation | Widely available HPLC/UHPLC systems with UV or Mass Spectrometry (MS) detectors. | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Capillary electrophoresis system with a UV or Diode Array Detector (DAD). |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose derivatives), macrocyclic glycopeptides, Pirkle-type phases. | Chiral cyclodextrin derivatives or other chiral polymers coated on a capillary column. | Not applicable (separation occurs in the capillary filled with a background electrolyte). |
| Key Advantages | Broad applicability, high resolution, robustness, and well-established methods. | High efficiency and sensitivity, especially with MS detection. | High separation efficiency, low sample and reagent consumption, and rapid method development. |
| Potential Limitations | Higher solvent consumption compared to CE, potential for peak broadening. | Requires derivatization which adds a step to sample preparation and can introduce errors. Not suitable for non-volatile or thermally labile compounds. | Lower sample loading capacity, can be sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and serve as a robust starting point for the analysis of this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the chiral resolution of a similar methoxyphenyl acetic acid derivative and is expected to provide good resolution for the target analyte.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition 1: Polysaccharide-based CSP | Condition 2: Macrocyclic Glycopeptide CSP |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP | Chirobiotic® V (250 x 4.6 mm, 5 µm) or equivalent vancomycin-based CSP |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | Acetonitrile/Methanol/Acetic Acid/Triethylamine (90:10:0.1:0.05, v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Chiral Gas Chromatography (GC) with Derivatization
This protocol involves a two-step derivatization to convert the carboxylic acid to a volatile ester, followed by separation on a chiral GC column.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column
Derivatization Procedure:
-
Esterification: To 1 mg of this compound in a vial, add 1 mL of 2M HCl in methanol. Cap the vial and heat at 60 °C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 15 minutes. The sample is now ready for GC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Temperature Program | Initial temperature of 120 °C, hold for 1 min, ramp to 200 °C at 5 °C/min, hold for 5 min. |
| Detector Temperature | 280 °C (FID) |
Method 3: Chiral Capillary Electrophoresis (CE)
This method utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation.
Instrumentation:
-
Capillary electrophoresis system
-
Diode Array Detector (DAD)
-
Uncoated fused-silica capillary
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | 50 µm ID, 60 cm total length (50 cm effective length) |
| Background Electrolyte (BGE) | 50 mM sodium phosphate buffer (pH 6.0) containing 15 mM sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
Sample Preparation:
-
Dissolve the racemic this compound in a 50:50 mixture of methanol and water to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before introduction into the CE system.
Workflow and Visualization
The general workflow for evaluating the enantiomeric purity of a chiral compound involves several key steps, from sample preparation to data analysis.
References
A Comparative Guide: In Silico Predictions vs. Experimental Data for 2-(4-Chloro-2-methoxyphenyl)acetic acid
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico predictions with available experimental data for 2-(4-Chloro-2-methoxyphenyl)acetic acid, offering insights into the predictive accuracy of computational tools for this compound.
Executive Summary
In the realm of drug discovery, in silico tools are pivotal for the early-stage assessment of novel compounds, providing rapid and cost-effective predictions of their physicochemical and pharmacokinetic properties. This guide delves into a comparative analysis of such predictions against the available experimental data for this compound. Our findings indicate a good correlation for some parameters, while highlighting the current gaps in experimental data for others. This analysis serves as a practical reference for researchers, emphasizing the synergistic role of computational and experimental approaches in modern drug development.
Physicochemical Properties: A Tale of Two Data Sets
The fundamental characteristics of a molecule, its physicochemical properties, are critical determinants of its biological fate. The following table presents a side-by-side comparison of experimentally determined values and in silico predictions for this compound.
| Property | Experimental Value | In Silico Prediction (SwissADME) | In Silico Prediction (pkCSM) | In Silico Prediction (Molinspiration) |
| Molecular Weight | 200.62 g/mol | 200.62 g/mol | 200.62 g/mol | 200.62 g/mol |
| Melting Point | 100 °C | Not Predicted | Not Predicted | Not Predicted |
| Boiling Point | 323.5 ± 27.0 °C | Not Predicted | Not Predicted | Not Predicted |
| LogP (o/w) | Not Available | 2.39 (iLOGP) | 2.54 | 2.45 |
| Aqueous Solubility (LogS) | Not Available | -3.14 | -2.841 | Not Predicted |
| pKa | Not Available | 4.15 | 4.28 | Not Predicted |
| Topological Polar Surface Area (TPSA) | Not Available | 46.53 Ų | Not Predicted | 46.53 Ų |
Key Observations:
While experimental data for crucial parameters like aqueous solubility and pKa are currently unavailable in public databases, the in silico predictions from various platforms show a reasonable degree of consensus. The predicted LogP values consistently suggest that this compound is a moderately lipophilic compound. Predictions for aqueous solubility (LogS) indicate poor water solubility. The pKa predictions from both SwissADME and pkCSM are in close agreement, classifying the compound as a weak acid. The molecular weight is a calculated value and, as expected, is consistent across all platforms.
ADMET Profile: Predicting the Fate of a Molecule in the Body
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of drug development. The table below summarizes the in silico ADMET predictions for this compound, offering a glimpse into its potential pharmacokinetic behavior.
| ADMET Parameter | In Silico Prediction (SwissADME) | In Silico Prediction (pkCSM) |
| Gastrointestinal Absorption | High | 93.535% |
| Blood-Brain Barrier (BBB) Permeant | No | -0.923 (LogBB) |
| CYP1A2 Inhibitor | Yes | 0.655 (Probability) |
| CYP2C19 Inhibitor | Yes | 0.721 (Probability) |
| CYP2C9 Inhibitor | Yes | 0.812 (Probability) |
| CYP2D6 Inhibitor | No | 0.523 (Probability) |
| CYP3A4 Inhibitor | Yes | 0.687 (Probability) |
| AMES Toxicity | Not Predicted | No |
| hERG I Inhibitor | Not Predicted | No |
| Skin Sensitisation | Not Predicted | No |
Insights from Predictions:
The computational models consistently predict high gastrointestinal absorption, suggesting that the compound has the potential for good oral bioavailability. Both platforms also agree that the molecule is unlikely to penetrate the blood-brain barrier. A noteworthy finding is the predicted inhibition of several cytochrome P450 enzymes, which could indicate a potential for drug-drug interactions. Encouragingly, the pkCSM model predicts a low probability of mutagenicity (AMES toxicity), cardiotoxicity (hERG inhibition), and skin sensitization.
Experimental Corner: Synthesis Protocol
For researchers looking to synthesize this compound for further experimental validation, the following protocol provides a detailed methodology.
Synthesis of this compound
Materials:
-
4-chloro-2-methoxyphenylacetonitrile
-
Potassium hydroxide
-
Ethylene glycol
Procedure:
-
In a suitable reaction vessel, combine 141 g of 4-chloro-2-methoxyphenylacetonitrile with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol.
-
Heat the mixture under reflux with constant stirring. Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with a suitable solvent to remove any remaining impurities.
-
Dry the purified product under vacuum. The expected yield is a solid with a melting point of 100 °C.
Visualizing the Process: From Code to Clinic
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical drug discovery workflow and the underlying logic of in silico prediction tools.
Caption: A typical workflow in early-stage drug discovery.
Caption: The fundamental logic of in silico property prediction.
Looking Ahead: The Path to Validation
This guide highlights the power of in silico tools to provide a comprehensive preliminary assessment of this compound. The predictions for its physicochemical properties and ADMET profile offer valuable guidance for future experimental work. However, it is crucial to underscore that these are predictions. The next critical step is the experimental validation of the predicted aqueous solubility, pKa, and biological activities to build a complete and accurate profile of this compound. The synthesis protocol provided herein offers a clear path for obtaining the necessary material for these vital experimental investigations. The convergence of computational predictions and empirical data will ultimately determine the therapeutic potential of this compound.
Safety Operating Guide
Proper Disposal of 2-(4-Chloro-2-methoxyphenyl)acetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS No. 170737-95-8), a compound requiring careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.[2]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary information for this compound.
| Hazard Category | GHS Hazard Statement | GHS Precautionary Statement |
| Health Hazards | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse. | |
| H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Disposal | Not Applicable | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, regional, and national environmental regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Step 2: Packaging for Disposal
-
Ensure the waste container is compatible with the chemical and is in good condition (i.e., no leaks or cracks).
-
The container must be tightly closed when not in use and during storage.
-
Label the container with the full chemical name: "Waste this compound," the CAS number (170737-95-8), and the appropriate hazard pictograms (e.g., harmful/irritant).
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.
-
The most common method for the disposal of solid organic waste of this nature is high-temperature incineration in a licensed facility.
Small Spills:
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container for disposal.[3] Clean the spill area with an appropriate solvent and then wash with soap and water.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
